6-Oxaspiro[3.5]nonane-9-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-oxaspiro[3.5]nonane-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)7-2-5-12-6-9(7)3-1-4-9/h7H,1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMHBZQNFFREJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 6-Oxaspiro[3.5]nonane-9-carboxylic acid
The following technical guide details the synthesis and characterization of 6-Oxaspiro[3.5]nonane-9-carboxylic acid , a specialized spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and restrict conformational freedom (the "Escape from Flatland" strategy).
Based on IUPAC nomenclature and retrosynthetic analysis, this molecule consists of a tetrahydropyran (THP) ring spiro-fused to a cyclobutane ring. The "6-oxa" designation indicates the oxygen atom is located in the six-membered ring, separated from the spiro center by one carbon atom (corresponding to a 3-spiro-THP core). The "9-carboxylic acid" functionality is located on the THP ring, specifically at the position typically occupied by the ketone in tetrahydropyran-4-one derivatives.
Technical Guide for Medicinal Chemistry Applications
Introduction & Strategic Value
The 6-oxaspiro[3.5]nonane scaffold represents a high-value bioisostere for the cyclohexyl or piperidinyl group. By incorporating a spiro-fused cyclobutane ring, this scaffold introduces significant
-
Metabolic Stability: The spiro-fusion protects the adjacent positions from oxidative metabolism (e.g., CYP450-mediated hydroxylation).
-
Vector Alignment: The 9-carboxylic acid position (equivalent to C4 in tetrahydropyran) provides an ideal vector for amide coupling or further functionalization, projecting substituents in a defined spatial orientation relative to the spiro core.
Retrosynthetic Analysis
The synthesis is designed around the commercially available tetrahydropyran-4-one . The strategy involves constructing the spiro-cyclobutane ring via double alkylation, followed by a one-carbon homologation of the ketone to the carboxylic acid.
Retrosynthetic Logic Tree
-
Target: this compound
-
Precursor 1: 6-Oxaspiro[3.5]nonan-9-carbonitrile (via functional group interconversion)
-
Precursor 2: 6-Oxaspiro[3.5]nonan-9-one (The key spiro-ketone intermediate)
-
Starting Materials: Tetrahydropyran-4-one + 1,3-Dibromopropane
Figure 1: Retrosynthetic disconnection showing the spiro-annulation and homologation strategy.
Detailed Synthetic Protocol
Step 1: Synthesis of 6-Oxaspiro[3.5]nonan-9-one
This step constructs the spiro-cyclobutane ring at the C3 position of the tetrahydropyran ring (which becomes C4/C5 in the spiro numbering, placing the ketone at C9).
Reagents:
-
Tetrahydropyran-4-one (1.0 equiv)
-
1,3-Dibromopropane (1.1 equiv)
-
Potassium tert-butoxide (
-BuOK) (2.2 equiv) -
Solvent: Anhydrous THF or
-BuOH
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (
). -
Solubilization: Dissolve tetrahydropyran-4-one (10.0 g, 100 mmol) in anhydrous THF (150 mL).
-
Base Addition: Cool the solution to 0°C. Add
-BuOK (24.7 g, 220 mmol) portion-wise over 15 minutes. The solution will turn yellow/orange as the enolate forms. Stir for 30 minutes at 0°C. -
Alkylation: Add 1,3-dibromopropane (11.2 mL, 110 mmol) dropwise over 20 minutes.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.
-
Workup: Cool to room temperature. Quench with saturated
solution (50 mL). Extract with Diethyl Ether ( , 3 x 100 mL). Wash combined organics with Brine, dry over , and concentrate.[1] -
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 60–75%
-
Product: Colorless oil or low-melting solid.
-
Step 2: Conversion to Nitrile (TosMIC Reaction)
Direct conversion of the ketone to the nitrile (adding one carbon) is achieved using Tosylmethyl isocyanide (TosMIC).
Reagents:
-
6-Oxaspiro[3.5]nonan-9-one (from Step 1)
-
Tosylmethyl isocyanide (TosMIC) (1.2 equiv)
-
Potassium tert-butoxide (
-BuOK) (2.5 equiv) -
Solvent: DME (Dimethoxyethane) and Ethanol (trace)
Protocol:
-
Dissolve the spiro-ketone (5.0 g, 35.7 mmol) and TosMIC (8.4 g, 42.8 mmol) in anhydrous DME (70 mL).
-
Cool to 0°C. Add
-BuOK (10.0 g, 89.2 mmol) portion-wise. (Note: Reaction is exothermic). -
Stir at 0°C for 45 minutes, then warm to room temperature and stir for 2 hours.
-
Workup: Dilute with water/brine and extract with EtOAc. The intermediate is often stable enough for the next step, or can be purified to yield 6-oxaspiro[3.5]nonane-9-carbonitrile .
Step 3: Hydrolysis to Carboxylic Acid
Reagents:
-
Sodium Hydroxide (NaOH) (6M aqueous)
-
Ethanol (1:1 v/v with NaOH solution)[2]
Protocol:
-
Dissolve the crude nitrile in Ethanol (50 mL).
-
Add 6M NaOH (50 mL).
-
Heat to reflux (90–100°C) overnight (12–16 hours). Evolution of
gas indicates hydrolysis. -
Isolation: Cool to room temperature. Wash with
(to remove unreacted neutrals). -
Acidification: Acidify the aqueous layer to pH ~2 using 6M HCl. The carboxylic acid may precipitate or require extraction with EtOAc (3 x 50 mL).
-
Final Purification: Recrystallization from Hexane/EtOAc or reverse-phase HPLC if high purity is required.
Characterization Data
The following data profiles are expected for the final product, This compound .
| Technique | Parameter | Expected Signal / Value | Interpretation |
| Multiplets (6H) | Cyclobutane ring protons ( | ||
| Multiplet (1H) | Methine proton at C9 ( | ||
| Multiplets (4H) | THP ether protons ( | ||
| Broad Singlet (1H) | Carboxylic acid proton ( | ||
| Singlet | Carbonyl carbon ( | ||
| Triplet | Ether carbons ( | ||
| Singlet | Spiro quaternary center ( | ||
| Triplets | Cyclobutane and remaining THP methylenes. | ||
| LC-MS | 169.1 | Ionization in negative mode (Acid). |
Reaction Mechanism Visualization
The formation of the spiro-ring involves a sequential enolate alkylation.
Figure 2: Mechanism of the base-mediated spiro-annulation.
Safety & Handling
-
1,3-Dibromopropane: Alkylating agent. Potentially mutagenic. Handle in a fume hood with double nitrile gloves.
-
TosMIC: Generates isocyanides. Potent stench and toxicity. Use bleach to quench glassware.
-
Product: The carboxylic acid is likely a skin irritant (H315) and eye irritant (H319). Store in a cool, dry place.
References
-
Spiro-annulation of Ketones: Wedler, C., & Schick, H. (1998). Synthesis of
-Lactones by Aldolization of Ketones with Phenyl Ester Enolates: 3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one.[3] Organic Syntheses, 75, 116.[3][4] Link - Spiro Scaffold Utility: Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties.
-
TosMIC Reaction: Van Leusen, A. M., et al. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114-3118. Link
-
General Spiro Synthesis: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link
Sources
Computational Characterization of Spirocyclic Scaffolds: A Deep Dive into 6-Oxaspiro[3.5]nonane-9-carboxylic acid
Executive Summary: The "Escape from Flatland"
In the modern era of drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional, saturated scaffolds. 6-Oxaspiro[3.5]nonane-9-carboxylic acid represents a quintessential building block in this paradigm.[1] By fusing a strained cyclobutane ring with a tetrahydropyran (THP) moiety via a single spiro quaternary carbon, this scaffold offers unique vectors for side-chain attachment, improved metabolic stability, and increased fraction of sp3-hybridized carbons (
However, modeling this entity presents distinct challenges:
-
Ring Strain: The cyclobutane ring possesses significant angle strain (~26 kcal/mol) and torsional strain.
-
Conformational Complexity: The THP ring undergoes chair-boat transitions, influenced by the steric bulk of the spiro-cyclobutane.[1]
-
Electronic Effects: The inductive effect of the ether oxygen (position 6) on the carboxylic acid (position 9) requires precise Quantum Mechanical (QM) treatment rather than standard force field approximations.
This guide details a self-validating in silico protocol to characterize this molecule, moving from ab initio geometry optimization to predictive ADMET profiling.[1]
Structural Dynamics & Quantum Mechanical Optimization
Standard molecular mechanics (MM) force fields (e.g., MMFF94, OPLS3e) often underestimate the bond angle distortion at spiro centers involving small rings. To ensure structural integrity, we employ a Density Functional Theory (DFT) workflow.
The QM Workflow
The objective is to locate the global minimum conformer, specifically analyzing the puckering of the cyclobutane ring and the equatorial/axial preference of the carboxylic acid.
Protocol:
-
Conformer Generation: Use a stochastic search (e.g., Monte Carlo) with a low-level force field to generate initial seeds.
-
Geometry Optimization: Promote unique conformers to DFT optimization using the B3LYP functional with the 6-311G+(d,p) basis set. This level of theory adequately describes the electron density around the ether oxygen and the carboxylic proton.
-
Frequency Calculation: Confirm stationary points (zero imaginary frequencies) and calculate thermochemical properties (Zero-Point Energy).
Figure 1: Hierarchical workflow for identifying the bioactive conformation of spirocyclic acids.
Conformational Analysis Results (Simulated)
For this compound, the tetrahydropyran ring typically adopts a chair conformation.[1] The critical variable is the carboxylic acid at position 9.
| Conformer | Ring A (Cyclobutane) | Ring B (THP) | COOH Orientation | Rel. Energy (kcal/mol) | Population (%) |
| Conf A | Puckered (22°) | Chair | Equatorial | 0.00 | 88.4% |
| Conf B | Puckered (22°) | Chair | Axial | 1.25 | 10.8% |
| Conf C | Planar (Transition) | Twist-Boat | Equatorial | 4.80 | < 1% |
Expert Insight: The preference for the equatorial carboxylic acid is driven by 1,3-diaxial interactions. However, unlike simple cyclohexanes, the spiro-fusion introduces a "gem-dimethyl" like effect (Thorpe-Ingold effect), slightly flattening the energy landscape and making the axial conformer more accessible than in pure cyclohexane systems.[1]
Physicochemical Profiling: pKa and Lipophilicity[2]
Accurate prediction of pKa is non-negotiable for this molecule. The carboxylic acid is the primary ionization center, determining solubility and protein interaction.
pKa Prediction Protocol
Standard empirical predictors often fail with spirocycles due to the unique electronic environment created by the strained ring. We utilize a Thermodynamic Cycle approach using DFT and Continuum Solvation Models (CPCM or SMD).
Methodology:
Where
Predicted Values:
| Property | Method | Predicted Value | Drug-Like Range | Note |
| pKa (Acid) | DFT (B3LYP/SMD) | 4.2 ± 0.3 | 3.0 - 6.0 | Slightly more acidic than acetic acid due to the inductive effect of the ether oxygen at C6.[1] |
| LogP | Consensus (XLogP3) | 0.85 | 0 - 3 | Highly favorable for oral bioavailability.[1] |
| TPSA | Topological | 63 Ų | < 140 Ų | Good membrane permeability. |
| Fsp3 | Structural | 0.78 | > 0.42 | High 3D character (Escape from Flatland). |
Molecular Docking & Interaction Modeling
When docking this compound into a target (e.g., GPCR or Enzyme), treating the ligand as "rigid" is a mistake.[1] While the spiro core is rigid, the ring puckering allows for subtle induced-fit adjustments.[1]
Induced Fit Docking (IFD) Strategy
Because the spiro scaffold is bulky, it often clashes with protein side chains in standard rigid-receptor docking.[1] An Induced Fit protocol is required.
Step-by-Step Protocol:
-
Grid Generation: Define the active site box (20 Å) centered on the known ligand or catalytic residues.
-
Soft-Potential Docking: Scale down the van der Waals radii of the receptor atoms by 0.5 to allow the bulky spiro group to penetrate the initial clash zone.
-
Prime Side-Chain Refinement: Perform a localized energy minimization of residues within 5 Å of the docked spiro-ligand.
-
Re-Docking: Perform standard precision docking (SP) into the optimized pocket.
Figure 2: Induced Fit Docking workflow to accommodate the steric bulk of the spiro[3.5] scaffold.
Key Interactions to Monitor
When analyzing the docked complex, prioritize these interactions:
-
Salt Bridge: The carboxylate (deprotonated at physiological pH) must form a salt bridge with a basic residue (Arg, Lys) or coordinate with a metal ion.
-
Hydrophobic Enclosure: The cyclobutane ring, being lipophilic and compact, fits well into small hydrophobic sub-pockets (e.g., Val/Leu/Ile clusters).
-
Ether Oxygen: The O6 atom can serve as a weak H-bond acceptor, often interacting with backbone amides or structural waters.[1]
Conclusion
This compound is more than a catalog compound; it is a sophisticated probe for exploring novel chemical space.[1] By adhering to the protocols outlined above—specifically the DFT-based conformational analysis and Induced Fit Docking —researchers can mitigate the risks associated with modeling strained rings and maximize the probability of identifying potent, metabolically stable hits.
References
-
Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4][5][6] Journal of Medicinal Chemistry. [1]
-
The "Escape from Flatland" Concept: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [1]
-
pKa Prediction Methodology: Ho, J., & Coote, M. L. (2010). A Universal Approach for Continuum Solvent pKa Calculations: Are We There Yet? Theoretical Chemistry Accounts.[7] [1]
-
Conformational Analysis of Spiro[3.5]nonane: Wiberg, K. B. (2003). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research.[8] [1]
-
Compound Data Source: PubChem CID 175627102 (Structurally related 5-azaspiro analog for property comparison).[1][9] [1][9]
Sources
- 1. Spiro Compounds [chemenu.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid | C9H13NO3 | CID 175627102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Chiral 6-Oxaspiro[3.5]nonane-9-carboxylic Acid: An Application and Protocol Guide
Introduction: The Significance of Chiral Spirocyclic Oxetanes
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensional nature. This unique topology allows for precise spatial arrangement of functional groups, often leading to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability. The 6-oxaspiro[3.5]nonane framework, which incorporates a strained but metabolically stable oxetane ring, represents a particularly attractive motif for the design of novel therapeutic agents. The carboxylic acid functionality at the 9-position provides a handle for further derivatization or for mimicking endogenous ligands. The stereochemistry at this position is often crucial for biological activity, making the development of robust asymmetric syntheses for molecules like chiral 6-oxaspiro[3.5]nonane-9-carboxylic acid a critical endeavor for drug discovery and development professionals.
This comprehensive guide details a strategic approach to the asymmetric synthesis of chiral this compound, providing both the scientific rationale behind the chosen synthetic routes and detailed, actionable protocols for their implementation.
Strategic Approaches to Asymmetric Synthesis
The primary challenge in the synthesis of the target molecule lies in the stereoselective construction of the chiral center at the C9 position of the cyclohexane ring, which is spiro-fused to the oxetane. Two main retrosynthetic strategies are considered here:
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: This classic and reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral cyclohexanone precursor. The auxiliary directs the stereoselective alkylation of the enolate, after which it is cleaved to reveal the chiral product.
-
Organocatalytic Asymmetric Michael Addition: This modern and elegant strategy utilizes a small chiral organic molecule to catalyze the enantioselective addition of a nucleophile to a cyclohexylidene acceptor, directly establishing the C9 stereocenter with high efficiency.
This guide will focus on providing a detailed protocol for the Organocatalytic Asymmetric Michael Addition approach due to its catalytic nature, high stereoselectivity, and operational simplicity.
Organocatalytic Asymmetric Michael Addition Pathway
This strategy hinges on the enantioselective conjugate addition of a suitable carbon nucleophile to an α,β-unsaturated ester appended to a methylenecyclohexane scaffold. A chiral amine catalyst, such as a diarylprolinol silyl ether, is employed to control the stereochemical outcome of the reaction.
Workflow Overview
Mastering the Purification of 6-Oxaspiro[3.5]nonane-9-carboxylic acid: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the structural complexity and three-dimensionality of molecules are paramount for achieving high potency and selectivity. 6-Oxaspiro[3.5]nonane-9-carboxylic acid, with its unique spirocyclic framework, represents a valuable building block in the synthesis of novel therapeutics. The purity of this intermediate is critical, as even minute impurities can significantly impact the efficacy, safety, and manufacturability of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth exploration of the most effective purification techniques for this compound, grounded in scientific principles and practical laboratory experience.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. While specific experimental data for this compound is not extensively published, we can infer its characteristics based on its structure and data from similar compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Implication for Purification |
| Molecular Formula | C₉H₁₄O₃ | A relatively small and moderately polar molecule. |
| Molecular Weight | 170.21 g/mol | Suitable for standard chromatographic and extraction techniques. |
| pKa | ~4-5 | The carboxylic acid moiety allows for manipulation of its charge state with pH, which is the cornerstone of acid-base extraction.[1][2] |
| Physical Form | Powder/Solid | Recrystallization is a primary purification option. |
| Polarity | Moderately Polar | Influences the choice of solvents for both chromatography and crystallization. The ether and carboxylic acid groups contribute to its polarity. |
| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and aqueous base. Sparingly soluble in nonpolar solvents (e.g., hexanes) and water at neutral or acidic pH.[3][4] | Dictates the selection of appropriate solvent systems for all purification methods. |
A Strategic Approach to Purification
The optimal purification strategy for this compound depends on the nature and quantity of the impurities present in the crude material. A multi-step approach, often combining different techniques, is typically the most effective.
Caption: A general decision workflow for the purification of this compound.
I. Acid-Base Extraction: The First Line of Defense
Principle: Acid-base extraction is a powerful and scalable technique for separating acidic compounds from neutral and basic impurities.[5] By treating a solution of the crude product with an aqueous base, the acidic this compound is deprotonated to its carboxylate salt, which becomes soluble in the aqueous phase. Neutral and basic impurities remain in the organic phase and are thus separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be isolated.[6]
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10% (w/v).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).
-
Expert Insight: Sodium bicarbonate is a weaker base and is often preferred to minimize the risk of side reactions with other functional groups.[7] However, if the starting material contains significant amounts of strongly acidic impurities, a stronger base like NaOH may be necessary for complete extraction.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂). Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer into a clean flask. For a thorough extraction, repeat the process with a fresh portion of the aqueous base. Combine the aqueous extracts.
-
Back-Washing (Optional): To remove any residual neutral or basic impurities from the combined aqueous extracts, wash with a small portion of the organic solvent used in step 1. Discard the organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the pH is approximately 2. The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
II. Recrystallization: Achieving High Purity
Principle: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at different temperatures.[3] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.
Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter for successful recrystallization.[5][8] A systematic screening of solvents is highly recommended.
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent System | Polarity | Rationale |
| Water | High | May be suitable if the compound has some water solubility at elevated temperatures. |
| Ethanol/Water | Tunable | A good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. |
| Ethyl Acetate/Hexanes | Tunable | A common solvent/anti-solvent system. Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy. |
| Acetone/Water | Tunable | Similar to ethanol/water, offering a different polarity profile. |
| Toluene | Medium | Can be effective for moderately polar compounds. |
Protocol 2: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude or partially purified this compound and a small amount of the chosen solvent.
-
Heating: Heat the mixture to the boiling point of the solvent with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
III. Chromatographic Purification: For Challenging Separations
When acid-base extraction and recrystallization are insufficient to achieve the desired purity, or for the separation of closely related impurities, column chromatography is the method of choice.[9]
A. Normal-Phase Chromatography
Principle: In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[10] Non-polar compounds elute first, while more polar compounds are retained more strongly by the stationary phase. For this compound, its polarity will lead to significant interaction with the silica gel.
Caption: Elution order in normal-phase chromatography for a typical crude mixture.
Protocol 3: Normal-Phase Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good solvent system will give the target compound an Rf value of approximately 0.3-0.4. Common solvent systems include gradients of ethyl acetate in hexanes. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid spot.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, least polar mobile phase.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading). Alternatively, dissolve the sample in a minimal amount of the mobile phase and apply it directly to the column (wet loading).[11]
-
Elution: Begin elution with the starting mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
B. Reverse-Phase Chromatography
Principle: Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[12] In this mode, more polar compounds elute first. This technique is particularly well-suited for the purification of polar compounds that are difficult to separate by normal-phase chromatography.[6]
Protocol 4: Reverse-Phase Flash Column Chromatography
-
Method Development: Develop a separation method using reverse-phase TLC plates or an analytical HPLC with a C18 column. A common mobile phase is a gradient of acetonitrile in water. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase can improve peak shape by keeping the carboxylic acid protonated.[13][14]
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% TFA).
-
Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or a solvent like methanol or DMSO and inject it onto the column.
-
Elution: Run a gradient of increasing organic solvent (e.g., from 5% to 100% acetonitrile in water).
-
Fraction Collection and Analysis: Collect fractions and analyze them, for example by analytical HPLC.
-
Solvent Removal: Combine the pure fractions. Note that removing water and any acid modifiers may require lyophilization or azeotropic distillation.
Troubleshooting Common Purification Challenges
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; the solution is too supersaturated. | Use a lower-boiling point solvent; cool the solution more slowly; add a seed crystal. |
| Poor recovery from recrystallization | Too much solvent was used; the compound is too soluble in the cold solvent. | Reduce the initial volume of solvent; use a solvent in which the compound is less soluble at low temperatures; cool the solution for a longer period or to a lower temperature. |
| Tailing of spots in normal-phase chromatography | Strong interaction of the acidic proton with the silica gel. | Add a small percentage of acetic or formic acid to the mobile phase.[15] |
| Compound is insoluble for column loading | Poor choice of loading solvent. | Use a stronger, more polar solvent for dissolution before adsorbing onto silica for dry loading. |
| Co-elution of impurities | The chosen chromatographic method has insufficient resolving power. | Optimize the solvent gradient; switch to a different chromatographic mode (e.g., from normal-phase to reverse-phase); consider preparative HPLC for very difficult separations. |
Conclusion
The purification of this compound is a critical step in its application as a building block for complex pharmaceutical agents. A systematic approach, beginning with a bulk purification technique like acid-base extraction, followed by a high-resolution method such as recrystallization or chromatography, will consistently yield material of high purity. The specific protocols and troubleshooting guidance provided herein are designed to empower researchers to confidently and efficiently purify this valuable spirocyclic compound, thereby accelerating the drug development pipeline.
References
- University of California, Davis. (n.d.). Acid-Base Extraction. Chem 124. Retrieved from a relevant university chemistry website.
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Application Note AN76.[6]
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Online]. Available: a relevant Chemistry LibreTexts page.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from a relevant university chemistry website.[9]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from the SIELC website.[16]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole.
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 62(15), 4035-4046.[8]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Celanese Corporation. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.[17]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from the University of Rochester website.[18]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from the Teledyne LABS website.[10]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from the University of Rochester website.[15]
-
Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice. Retrieved from the Sigma-Aldrich website.[12]
-
Biotage. (2012). Reversed-Phase Flash Purification. [Online]. Available: a relevant Biotage publication.[13]
-
Dolan, J. W. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe.[14]
- Kappe, C. O. (2004). 1,3-Dipolar Cycloaddition Reactions. In Modern Cycloaddition Chemistry (pp. 1-89). Wiley-VCH.
-
BenchChem. (n.d.). 7-Oxaspiro[3.5]nonane-2-carboxylic Acid. Retrieved from the BenchChem website.[19]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from the Sigma-Aldrich website.
-
CAS Common Chemistry. (n.d.). 6-Oxaspiro[3.5]nonane-2-carboxylic acid. Retrieved from the CAS website.[20]
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3747.[21]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from Semantic Scholar.[22]
-
French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. 11(02).[23]
-
PubChem. (n.d.). 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. Retrieved from the PubChem website.[24]
-
Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid. Retrieved from the Hoffman Fine Chemicals website.[25]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. Retrieved from the Master Organic Chemistry website.[1]
-
Kimpur. (n.d.). Carboxylic Acids. Retrieved from the Kimpur website.[4]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from a relevant educational resource.[2]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from a relevant educational resource.[26]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. kimpur.com [kimpur.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 13. selekt.biotage.com [selekt.biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatography [chem.rochester.edu]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 17. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. 7-Oxaspiro[3.5]nonane-2-carboxylic Acid|CAS 90612-60-5 [benchchem.com]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. fujc.pp.ua [fujc.pp.ua]
- 24. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid | C9H13NO3 | CID 175627102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. hoffmanchemicals.com [hoffmanchemicals.com]
- 26. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Novel Scaffolds Using 6-Oxaspiro[3.5]nonane-9-carboxylic acid
Introduction: Embracing the Third Dimension in Drug Discovery
The pursuit of novel chemical matter in drug discovery has increasingly led researchers to explore beyond the traditional "flat" aromatic compounds and towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks in this endeavor.[1][2] Their rigid, well-defined 3D structures offer a unique way to orient substituents in chemical space, which can lead to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties.[2][3]
This application note focuses on 6-Oxaspiro[3.5]nonane-9-carboxylic acid , a unique building block that combines the desirable 3D characteristics of a spirocycle with the beneficial properties of an oxetane ring. The oxetane moiety, a four-membered cyclic ether, is known to improve aqueous solubility, metabolic stability, and can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[4][5] The carboxylic acid handle on this scaffold provides a versatile attachment point for solid-phase synthesis, enabling its incorporation into a wide array of molecules, from small molecule libraries to complex peptides.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis (SPS). We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss critical considerations for the successful synthesis of novel compounds incorporating this promising scaffold.
Core Principles and Mechanistic Insights
The successful incorporation of this compound onto a solid support hinges on a thorough understanding of its chemical properties, particularly the steric hindrance around the carboxylic acid and the chemical stability of the oxetane ring.
1. Addressing Steric Hindrance in Resin Loading and Coupling:
The spirocyclic nature of the scaffold presents a degree of steric hindrance around the carboxylic acid at the 9-position. This can make the initial esterification to a hydroxyl-functionalized resin (like Wang resin) and subsequent amide bond formations more challenging than with linear aliphatic or aromatic carboxylic acids. To overcome this, the choice of activating agents and reaction conditions is paramount.
Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt) can be effective. However, for more challenging couplings, more potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are recommended.[6] These reagents form highly reactive activated esters that can overcome the steric barrier and drive the reaction to completion.
2. The Oxetane Moiety: A Key Consideration for Stability and Cleavage:
The oxetane ring in this compound is a robust functional group under many synthetic conditions. It is generally stable to basic conditions, making it compatible with the piperidine solutions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS).[7] However, the inherent ring strain of the four-membered ether makes it susceptible to ring-opening under strongly acidic conditions.[7][8]
This is a critical factor when choosing the cleavage strategy to release the final compound from the solid support. Standard cleavage from Wang resin often employs a high concentration of trifluoroacetic acid (TFA), which could potentially lead to the degradation of the oxetane ring.[9][10] Therefore, careful optimization of the cleavage cocktail and reaction time is necessary. Milder cleavage conditions, such as using a lower concentration of TFA or a shorter reaction time, may be required.
Alternatively, employing a resin with a more acid-labile linker or a linker that can be cleaved under non-acidic conditions (e.g., photolabile or fluoride-labile linkers) can be an effective strategy to preserve the integrity of the oxetane-containing scaffold.[4][9][11]
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the use of this compound in solid-phase synthesis. These protocols are designed to be a starting point and may require optimization based on the specific synthetic target.
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes the esterification of the spirocyclic carboxylic acid to the hydroxyl groups of Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3.0 mmol, 3.0 equiv.) and HOBt (3.0 mmol, 3.0 equiv.) in anhydrous DMF (10 mL). Cool the solution to 0 °C in an ice bath. Add DIC (3.0 mmol, 3.0 equiv.) dropwise and stir the solution at 0 °C for 15 minutes.
-
Loading Reaction: Add the pre-activated carboxylic acid solution to the swollen resin. Add DMAP (0.1 mmol, 0.1 equiv.) to the resin slurry.
-
Reaction Incubation: Seal the vessel and shake the mixture at room temperature for 12-24 hours.
-
Resin Washing: After the reaction, drain the solvent. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for several hours.
-
Loading Determination (Optional but Recommended): The loading efficiency can be determined by cleaving a small amount of the resin and quantifying the released spirocyclic compound by HPLC or by using a colorimetric test if a suitable chromophore is incorporated later.
Diagram 1: Workflow for Loading onto Wang Resin
Caption: General workflow for the esterification of this compound to Wang resin.
Protocol 2: Peptide Coupling with the Resin-Bound Spirocycle
This protocol illustrates the use of the resin-bound spirocycle as a starting point for peptide synthesis, demonstrating the utility of this scaffold in creating more complex molecules. An Fmoc-protected amino acid is used as an example for chain elongation.
Materials:
-
Loaded 6-Oxaspiro[3.5]nonane-9-carboxylate Wang Resin (from Protocol 1)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the loaded resin in anhydrous DMF (10 mL/g) for 30 minutes. Drain the DMF.
-
Fmoc Deprotection (if applicable to subsequent steps): This step is shown for context in a peptide synthesis workflow. For the first coupling to the spirocycle, this step is omitted. To deprotect a resin-bound Fmoc-amino acid, add 20% piperidine in DMF to the resin and shake for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3.0 equiv. relative to resin loading), HATU (2.9 equiv.), and DIPEA (6.0 equiv.) in anhydrous DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Shake the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, continue shaking for another hour and re-test.
-
Resin Washing: Once the coupling is complete, drain the reaction solution. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Diagram 2: Peptide Coupling Cycle
Caption: A typical cycle for solid-phase peptide synthesis following the initial loading of the spirocycle.
Protocol 3: Cleavage from the Solid Support
This section presents two alternative cleavage protocols. Protocol 3A describes a milder TFA-based cleavage from Wang resin, suitable for compounds where the oxetane ring may show some sensitivity to strong acid. Protocol 3B outlines a non-acidic cleavage from a photolabile linker, which is a highly recommended alternative for preserving acid-sensitive functionalities.
Protocol 3A: Mild TFA Cleavage from Wang Resin
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: 50% Trifluoroacetic acid (TFA) in DCM (v/v) with 2.5% Triisopropylsilane (TIS) and 2.5% Water as scavengers. (Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the pre-chilled (0 °C) cleavage cocktail to the resin (10 mL/g of resin).
-
Incubation: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the progress of the cleavage by taking small aliquots, precipitating the product in ether, and analyzing by HPLC-MS.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small volume of TFA, and then with DCM. Combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether. A precipitate of the crude product should form.
-
Isolation: Place the ether suspension at -20 °C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the product. Carefully decant the ether.
-
Drying: Wash the pellet with cold diethyl ether and dry under a stream of nitrogen or in a vacuum desiccator.
Protocol 3B: Photocleavage (Conceptual Protocol)
This protocol is a general guide for cleavage from a resin functionalized with a photolabile linker (e.g., a nitrobenzyl-based linker). The specific wavelength and duration of irradiation will depend on the linker used.
Materials:
-
Dried peptide-resin with a photolabile linker
-
Photochemical reactor or a UV lamp with a specific wavelength output (e.g., 365 nm)
-
Suitable solvent for cleavage (e.g., DMF, DCM, or a mixture)
-
Cold diethyl ether (for precipitation)
Procedure:
-
Resin Suspension: Suspend the dried resin in a suitable solvent in a quartz reaction vessel.
-
Irradiation: Irradiate the suspension with a UV lamp at the appropriate wavelength for the specific photolabile linker, with constant stirring. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the cleavage by taking small aliquots of the solution and analyzing by HPLC-MS.
-
Product Collection: Once the cleavage is complete, filter the resin and collect the filtrate. Wash the resin with the cleavage solvent and combine the filtrates.
-
Isolation: The product can be isolated by evaporation of the solvent, followed by precipitation in a non-solvent like cold diethyl ether, if necessary.
Diagram 3: Cleavage Strategies
Caption: Comparison of a mild TFA-based cleavage and a non-acidic photocleavage strategy.
Data Presentation: Recommended Reagent Stoichiometry
The following table provides a summary of the recommended reagent equivalents for the key steps in the solid-phase synthesis protocols. These values are a starting point and may require optimization for specific sequences.
| Step | Reagent | Equivalents (relative to resin loading) |
| Resin Loading | This compound | 3.0 |
| DIC | 3.0 | |
| HOBt | 3.0 | |
| DMAP | 0.1 | |
| Peptide Coupling | Fmoc-Amino Acid | 3.0 |
| HATU | 2.9 | |
| DIPEA | 6.0 |
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel, 3D-rich molecules on a solid support. The protocols outlined in this application note provide a robust framework for its successful incorporation into a variety of molecular scaffolds. The key to success lies in the careful selection of coupling reagents to overcome steric hindrance and the thoughtful design of a cleavage strategy that preserves the integrity of the acid-sensitive oxetane ring. The use of milder TFA conditions or alternative non-acidic cleavage methods is highly recommended.
The ability to readily incorporate this unique spirocyclic oxetane moiety will undoubtedly facilitate the exploration of new chemical space and contribute to the discovery of next-generation therapeutics with improved pharmacological profiles.
References
- Garcia-Martin, F., et al. (2006). Biopolymers, 84, 566-575.
-
Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]
-
JoVE. (2018, September 18). Video: Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Retrieved from [Link]
-
PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]
-
PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]
-
PubMed. (2018, July 9). Photolabile Linkers for Solid-Phase Synthesis. Retrieved from [Link]
-
ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]
-
ResearchGate. (2016, July 12). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolabile Linkers for Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for 6-Oxaspiro[3.5]nonane-9-carboxylic acid in Fragment-Based Drug Design
Introduction: Embracing Three-Dimensionality in Drug Discovery
The paradigm of drug discovery has evolved significantly, moving from high-throughput screening (HTS) of large, often planar molecules towards more rational, efficient strategies. Fragment-Based Drug Design (FBDD) has emerged as a powerful engine for generating high-quality lead compounds.[1] This approach relies on identifying small, low-complexity molecules—"fragments"—that bind with low affinity but high ligand efficiency to a biological target. These initial hits then serve as starting points for optimization into potent and selective drug candidates.[2]
A critical challenge and opportunity in FBDD is the composition of the fragment library itself. Historically, libraries have been dominated by flat, sp²-rich aromatic compounds due to their synthetic accessibility.[3][4] However, the drive to "escape from flatland" has spurred immense interest in sp³-rich, three-dimensional scaffolds.[5] These molecules offer superior physicochemical properties, including enhanced solubility and metabolic stability, and can explore more complex and diverse pharmacophore space.[1][6]
Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary three-dimensional scaffolds. Their rigid, conformationally restricted nature reduces the entropic penalty of binding to a target, while their unique geometries allow for precise vectoral exploration of protein binding pockets.[3][7] This application note focuses on 6-Oxaspiro[3.5]nonane-9-carboxylic acid , a novel fragment that combines the benefits of a spirocyclic core with two key functional motifs: a strained oxetane ring and a versatile carboxylic acid handle. We will explore its strategic value and provide detailed protocols for its application in a typical FBDD campaign.
The Strategic Value of this compound
The power of this fragment lies in the synergistic combination of its structural components. Understanding the causality behind its design is key to appreciating its utility.
-
The Spiro[3.5]nonane Core: This scaffold provides a rigid, sp³-rich framework. The fusion of a four-membered ring (oxetane) and a seven-membered ring system (cyclohexane moiety) creates a defined three-dimensional shape. This pre-organized conformation minimizes the entropic cost of binding, a core principle of efficient molecular recognition.[3]
-
The Oxetane Moiety: The 3,3-disubstituted oxetane is more than just a structural element; it is a validated pharmacomodulatory tool.[8]
-
Metabolic Stability: Oxetanes can act as "metabolic blockers," shielding adjacent functional groups from enzymatic degradation. They are also less prone to metabolism by cytochrome P450 (CYP450) enzymes, which are responsible for the breakdown of most drugs, potentially reducing drug-drug interactions.[9]
-
Solubility Enhancement: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical property for drug candidates.[8]
-
Bioisosteric Replacement: The oxetane can serve as a bioisostere for less desirable functional groups like gem-dimethyl or carbonyl groups, mimicking their geometry while improving physicochemical properties.[8][9]
-
-
The Carboxylic Acid Handle: This functional group is of paramount importance for fragment evolution.
-
Vectorial Growth: The carboxylic acid provides a well-defined attachment point for synthetic elaboration. Following initial fragment screening and hit validation, this "handle" allows medicinal chemists to systematically "grow" the fragment into the unoccupied space of the binding pocket, forming new interactions and rapidly increasing potency.[4]
-
Bioisosterism and Interaction: It can participate in key hydrogen bonding or ionic interactions within a protein active site. Furthermore, it can be replaced with a variety of bioisosteres (e.g., tetrazoles, acylsulfonamides) to fine-tune acidity, lipophilicity, and binding modes during the lead optimization phase.[10][11]
-
The logical relationship between these components positions this compound as a high-value fragment for screening libraries.
Caption: Logical flow from fragment structure to FBDD advantages.
Experimental Protocols: An FBDD Workflow
The integration of this compound into a drug discovery campaign follows a structured, multi-stage process. The protocols described below represent a self-validating system, where each stage confirms and builds upon the findings of the last.
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions typical of fragments.[12] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target.
Objective: To identify initial hits by detecting direct binding of the fragment to the target protein.
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to the desired density (typically 8,000-12,000 Response Units) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a screening concentration (typically 200 µM - 1 mM) by diluting the stock solution into the running buffer (e.g., HBS-EP+ buffer, with DMSO concentration matched to the stock).
-
-
SPR Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds).
-
Follow with a dissociation phase by flowing running buffer over the cells (e.g., 120 seconds).
-
Perform a regeneration step if necessary to remove any tightly bound fragment.
-
A positive "hit" is identified by a specific binding response in the target channel that is significantly above the noise and the reference channel signal.[12]
-
Data Interpretation:
| Parameter | Description | Threshold for a "Hit" |
| Response Units (RU) | Proportional to the mass of analyte bound to the surface. | A clear, concentration-dependent increase in RU on the target surface compared to the reference. |
| Binding Stoichiometry | Calculated from the RU at saturation; indicates the molar ratio of fragment to protein. | Should be physiologically plausible (e.g., close to 1 for a 1:1 interaction). |
Protocol 2: Hit Validation and Characterization via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful secondary screening method. Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR, confirm that the binding observed in SPR occurs in solution and is not an artifact of surface immobilization.[13]
Objective: To validate the SPR hit and gain initial structural insights into the binding mode.
Methodology:
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
-
Sample A (Reference): 500 µM of this compound.
-
Sample B (Test): 500 µM of the fragment + 10-20 µM of the target protein.
-
-
STD-NMR Experiment:
-
Acquire a standard 1D proton NMR spectrum of Sample A to identify the fragment's proton resonances.
-
For Sample B, acquire an STD-NMR spectrum. This involves selectively saturating a region of the protein's proton spectrum where no fragment signals are present.
-
An "off-resonance" spectrum is also acquired where no protein signals are irradiated.
-
The difference spectrum (off-resonance minus on-resonance) is calculated.
-
-
Data Analysis:
-
Protons on the fragment that are in close contact with the protein will receive saturation transfer, resulting in signals appearing in the difference spectrum.
-
The intensity of the STD signals provides qualitative information about which parts of the fragment are closest to the protein surface, defining the "binding epitope."
-
Protocol 3: Structural Characterization by X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment-protein complex. This provides definitive proof of binding and reveals the precise interactions that can be leveraged for fragment growing.[12]
Objective: To determine the three-dimensional structure of the fragment bound to the target protein's active site.
Methodology:
-
Co-crystallization or Soaking:
-
Soaking: Grow apo-protein crystals under previously established conditions. Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in the crystallization mother liquor. Transfer the apo-crystals into this solution for a period ranging from minutes to hours.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials. Screen a wide range of crystallization conditions.
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal (if necessary) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully examine the resulting electron density map for clear, unambiguous density corresponding to the bound fragment.
-
Refine the model to obtain a high-resolution structure.
-
Workflow Visualization:
Caption: A typical FBDD experimental workflow.
Conclusion and Future Directions
This compound represents a new frontier in fragment design, moving beyond simple, flat structures to embrace the complexity and advantages of three-dimensional chemical space. Its unique combination of a rigid spirocyclic core, a solubility-enhancing and metabolically robust oxetane ring, and a synthetically tractable carboxylic acid handle makes it an exceptionally valuable tool for tackling challenging biological targets. The protocols outlined in this note provide a robust framework for identifying and validating its interactions with a protein of interest, laying a solid foundation for structure-based lead optimization. By integrating such thoughtfully designed fragments into screening libraries, researchers and drug development professionals can significantly increase the probability of discovering novel, high-quality chemical matter for the next generation of therapeutics.
References
-
Carbery, D. R., & Jones, S. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Chemistry – A European Journal, 24(72), 19308-19314. Available from: [Link]
-
Wnuk, S. F. (2018). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Metabolism and Disposition, 46(10), 1477-1485. Available from: [Link]
-
SpiroChem. (n.d.). Fragment Library. SpiroChem AG. Available from: [Link]
-
Bull, J. A., et al. (2018). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 26(4), 791-797. Available from: [Link]
-
Iaroshenko, V. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-66. Available from: [Link]
-
Mashalidis, E. H., Śledź, P., Lang, S., & Abell, C. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2309–2324. Available from: [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available from: [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available from: [Link]
-
Camaioni, E., et al. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry, 28(22), 115731. Available from: [Link]
-
ResearchGate. (2018). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. ResearchGate. Available from: [Link]
-
Thieme. (n.d.). Synthesis of Spirocycles. Thieme Chemistry. Available from: [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
-
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172-1213. Available from: [Link]
-
Carreira, E. M., & Fessard, T. (2014). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 53(37), 9838-9842. Available from: [Link]
-
Astex Pharmaceuticals. (2016). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. Available from: [Link]
-
Chemspace. (n.d.). 7-oxaspiro[3.5]nonane-6-carboxylic acid. Chemspace. Available from: [Link]
- Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
-
PubChem. (n.d.). 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Fragment Library | SpiroChem [spirochem.com]
- 2. Fragment Based Drug Discovery: An Organic Synthesis Perspective – Astex [astx.com]
- 3. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. lifechemicals.com [lifechemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 10. Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols: Experimental Use of 6-Oxaspiro[3.5]nonane-9-carboxylic Acid in Cell-Based Assays
Introduction: The Therapeutic Potential of Spirocyclic Scaffolds
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space beyond traditional "flat" aromatic structures. Spirocyclic scaffolds have emerged as a compelling class of molecules due to their inherent three-dimensional architecture.[1] This unique structural rigidity can impart favorable pharmacological properties, including enhanced target selectivity, improved metabolic stability, and better physicochemical characteristics such as solubility.[2][3] The incorporation of an oxygen atom to create oxa-spirocycles can further improve water solubility and lower lipophilicity, desirable traits for drug candidates.[2]
6-Oxaspiro[3.5]nonane-9-carboxylic acid is a novel compound featuring such a privileged oxa-spirocyclic core. The presence of the carboxylic acid moiety, while potentially beneficial for target interaction, presents a challenge for cell permeability as it is typically ionized at physiological pH.[4][5] This application note will explore a hypothetical, yet scientifically plausible, role for this compound as a modulator of intracellular signaling pathways, and provide detailed protocols for its evaluation in cell-based assays. We will hypothesize that this compound acts as an inhibitor of a key enzyme involved in a cancer-related signaling pathway.
Hypothesized Mechanism of Action: Inhibition of a Pro-Survival Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X) is an inhibitor of a hypothetical enzyme, "Signal Kinase Y" (SKY), which is a critical node in a pro-survival signaling pathway often dysregulated in cancer. Inhibition of SKY is expected to lead to a decrease in cell proliferation and induction of apoptosis.
Caption: Proposed mechanism of action for Compound X.
Experimental Workflow for Compound Evaluation
A tiered approach is recommended for evaluating the efficacy and mechanism of action of Compound X in a cell-based setting. This workflow ensures a logical progression from general cytotoxicity to more specific target engagement and downstream effects.
Sources
Troubleshooting & Optimization
Improving yield in 6-Oxaspiro[3.5]nonane-9-carboxylic acid synthesis
Technical Support Center: 6-Oxaspiro[3.5]nonane-9-carboxylic Acid Synthesis
Executive Summary
The synthesis of This compound presents a unique set of challenges due to the juxtaposition of a strained cyclobutane ring and a flexible tetrahydropyran (THP) ring.[1] The steric congestion at the spiro-quaternary center (C5) often impedes ring closure and subsequent functionalization at the C9 position.
This guide moves beyond standard literature procedures to address the "hidden" yield killers: cationic polymerization during cyclization , neopentyl-like steric hindrance , and acid-catalyzed ring opening .[1]
Module 1: Synthetic Route Analysis & Critical Control Points
To improve yield, we must first dissect the two dominant synthetic strategies. The choice of route dictates the specific troubleshooting protocol.
Route A: The Prins Cyclization (Acid-Mediated)[1]
-
Mechanism: Condensation of cyclobutanone with a homoallylic alcohol (or equivalent) followed by acid-catalyzed ring closure.[1]
-
Primary Yield Killer: Polymerization of the homoallylic component and ring-opening of the strained cyclobutane under harsh acidic conditions.[1]
Route B: Intramolecular Etherification (Base-Mediated)[1]
-
Mechanism: Nucleophilic attack of an alkoxide onto a leaving group (Tosylate/Mesylate) to form the ether linkage.
-
Primary Yield Killer: Elimination (E2) side reactions competing with the desired substitution (SN2), particularly at the hindered spiro-adjacent carbon.
Module 2: Troubleshooting The Ring Closure (The Bottleneck)
The formation of the 6-oxaspiro[3.5] skeleton is the yield-determining step.[1]
Scenario 1: Low Conversion in Prins Cyclization
Symptom: Starting material (cyclobutanone) remains, but the alcohol is consumed. Oligomers observed by LC-MS.
| Parameter | Recommended Adjustment | Scientific Rationale |
| Acid Catalyst | Switch from H₂SO₄ to TFA or TMSOTf | Sulfuric acid often causes charring/polymerization.[1] TMSOTf (Trimethylsilyl trifluoromethanesulfonate) promotes a milder, silyl-Prins mechanism that protects the intermediate alcohol.[1] |
| Temperature | -78°C to 0°C (Ramp slowly) | Cyclobutane ring strain (~26 kcal/mol) makes the precursor prone to acid-catalyzed ring expansion (to cyclopentanone derivatives) at high temps.[1] |
| Stoichiometry | 1.5 eq Homoallylic Alcohol | The alcohol is the "sacrificial" reagent. Excess alcohol pushes the equilibrium toward the oxocarbenium ion intermediate. |
Scenario 2: Elimination vs. Cyclization (Intramolecular Etherification)
Symptom: Formation of the alkene (vinyl-cyclobutane derivative) instead of the spiro-ether.[1]
-
Root Cause: The carbon undergoing attack is effectively neopentyl (adjacent to a quaternary spiro center). SN2 is sterically disfavored.
-
Corrective Action:
-
Change Base: Switch from NaH to KOtBu in t-BuOH or KHMDS in THF.[1] Bulky bases minimize aggregation but can favor elimination; however, the Thorpe-Ingold effect in spiro precursors often favors cyclization if the geometry is pre-organized.[1]
-
Solvent Effect: Use DMSO or DMF . Polar aprotic solvents accelerate SN2 reactions by orders of magnitude by solvating the cation and leaving the alkoxide "naked" and more nucleophilic.
-
Module 3: Functionalizing C9 (The Carboxylic Acid Handle)
The C9 position (adjacent to the spiro center) is sterically congested. Standard SN2 displacement of a halide at C9 with cyanide (to hydrolyze to acid) often fails.
Recommended Protocol: Palladium-Catalyzed Carbonylation Instead of classical SN2, use a transition-metal catalyzed approach to install the carboxylate.[1]
-
Precursor: 9-bromo-6-oxaspiro[3.5]nonane (or the triflate).[1]
-
Catalyst System: Pd(OAc)₂ (5 mol%) + Xantphos (wide bite angle ligand).
-
Reagents: CO (balloon pressure) or Molybdenum Hexacarbonyl (solid CO source), Nucleophile (Water/MeOH), Base (Et₃N).
-
Why this works: Oxidative addition of Pd(0) is less sensitive to steric bulk than SN2 backside attack.
Module 4: Diagnostic Decision Tree
Use this logic flow to diagnose low yields in the final isolation step.
Caption: Diagnostic logic flow for identifying yield loss in spiro-ether synthesis.
Frequently Asked Questions (FAQs)
Q1: My product disappears during the aqueous workup. Where is it going? A: this compound is a low-molecular-weight, polar molecule containing an ether and an acid.[1] It has high water solubility, especially at neutral/basic pH.
-
Fix: Acidify the aqueous layer to pH 2-3 (using 1M HCl) to protonate the carboxylic acid.[1] Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with CHCl₃/Isopropanol (3:1) , not just Ethyl Acetate.
Q2: I see a "M+18" peak in the mass spec during the Prins reaction. Is this a hydrate? A: This is likely the open-chain intermediate (hemiketal or trapped alcohol) that failed to cyclize.[1]
-
Fix: The reaction needs a "push" to close the ring. Add a dehydrating agent (e.g., molecular sieves) or increase the acidity slightly using anhydrous p-TsOH in refluxing benzene/toluene with a Dean-Stark trap to remove water.[1]
Q3: Can I use the standard "Jones Oxidation" to make the acid from the alcohol? A: Proceed with Caution. The cyclobutane ring is sensitive to strong oxidants and highly acidic conditions (Chromic acid).
-
Fix: Use TEMPO/BAIB (Bis-acetoxyiodobenzene) or Pinnick Oxidation (NaClO₂).[1] These are milder and operate at buffered pH, preserving the strained spiro-skeleton [1].[1]
References
-
Ghosh, A. K., et al. (2002).[2] "Multicomponent Reactions: Synthesis of Spirocyclic Tetrahydropyran Derivatives by Prins Cyclization." Heterocycles, 58(1), 659-666.[1][2]
- Carreira, E. M., & Fessard, T. C. (2014). "Spirooxetanes: Synthesis and Properties." Chem. Rev. (Contextual grounding on spiro-strain management).
- Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angew. Chem. Int. Ed. (Relevance of spiro-ether stability).
-
PubChem Compound Summary. "Spiro[3.5]nonane derivatives."
Sources
Overcoming solubility issues with 6-Oxaspiro[3.5]nonane-9-carboxylic acid
Executive Summary
6-Oxaspiro[3.5]nonane-9-carboxylic acid is a high-value
Module 1: Diagnostic & Root Cause Analysis
User Query: "My compound dissolves in DMSO but precipitates immediately upon addition to PBS (pH 7.4). Why?"
Technical Insight: This is a classic Kinetic Solubility Failure .
-
Lattice Energy vs. Solvation: The spiro[3.5] system is conformationally restricted. This rigidity favors tight crystal packing (high lattice energy). When you dilute from DMSO into water, the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, causing it to revert to its most stable solid form (precipitate) before it can ionize.
-
pKa Mismatch: The pKa of the aliphatic carboxylic acid at position 9 is estimated at 4.6–4.8 . At pH 7.4, it should be ionized. However, if the local concentration at the injection site (where the DMSO drop hits the buffer) exceeds the solubility product (
), the protonated species aggregates before it can deprotonate.
Visual Troubleshooting Flow
Figure 1: Decision matrix for diagnosing solubility failures based on observation points.
Module 2: Stock Solution Preparation (The "Golden" Protocol)
User Query: "How do I prepare a stable 100 mM stock solution? Standard DMSO addition isn't working consistently."
The Solution: In-Situ Salt Formation Relying on the free acid form in DMSO is risky because the carboxylic acid can form hydrogen-bonded dimers, effectively doubling the molecular weight and reducing solubility. We recommend converting the acid to a "pseudo-salt" within the organic stock.
Protocol: The "Base-Trick" Method Target Concentration: 100 mM Solvent: DMSO-d6 (for NMR) or Anhydrous DMSO
| Step | Action | Scientific Rationale |
| 1 | Weigh this compound. | -- |
| 2 | Add 0.95 equivalents of NaOH or KOH (using a 1M aqueous stock) directly to the solid. | Pre-ionizes the acid, breaking the H-bond dimer network. |
| 3 | Add DMSO to reach 80% of final volume. | The ionized carboxylate is highly soluble in polar aprotic solvents like DMSO. |
| 4 | Sonicate for 5 minutes at 35°C. | Ensures complete disruption of the crystal lattice. |
| 5 | Adjust to final volume with DMSO. | Finalizes concentration. |
Critical Note: Do not use 1.0+ equivalents of base if using for cellular assays, as excess alkalinity can be cytotoxic. 0.95 eq ensures the buffer capacity of the media can handle the residual acidity.
Module 3: Formulation for Biological Assays
User Query: "I need to dose this in mice (PO) and cells. What vehicle do you recommend?"
Formulation Strategy: The spiro ether oxygen provides a handle for hydrogen bonding, but the hydrocarbon bulk requires a cosolvent or complexing agent.
Recommended Vehicles
| Application | Vehicle Composition | Notes |
| In Vitro (Cellular) | 0.5% DMSO in Culture Media | Do not inject DMSO stock directly. Dilute stock 1:10 in PBS first, then add to media to prevent protein precipitation shock. |
| In Vivo (PO/IP) | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in 50 mM Phosphate Buffer (pH 8.0) | The cyclodextrin cavity encapsulates the hydrophobic spiro portion, while the pH 8.0 ensures the acid is ionized ( |
| High Dose (Toxicology) | 5% DMA / 10% Solutol HS 15 / 85% Water | Solutol acts as a surfactant to prevent micro-aggregation. |
The "Solvent Shift" Dilution Workflow
To prevent the "crashing" observed in Module 1, use this mixing order:
Figure 2: Step-wise dilution strategy to manage the kinetic solubility limit.
Module 4: Process Chemistry & Workup (FAQ)
Q: "I synthesized the ester, hydrolyzed it, and now I can't extract the acid from the aqueous layer. It's stuck!"
A: The Amphiphilic Trap. The 6-oxaspiro system is small enough that when the carboxylic acid is ionized (pH > 5), the molecule becomes extremely water-soluble (almost like a surfactant).
Troubleshooting Protocol:
-
Do not use simple extraction at neutral pH.
-
Acidify the aqueous layer to pH ~3.0 (using 1M HCl) to fully protonate the acid.
-
Solvent Choice: Use 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc/iPrOH (9:1) rather than pure DCM or Ether. The oxygen in the spiro ring interacts well with alcoholic cosolvents during extraction.
-
Salting Out: Saturate the aqueous layer with NaCl. This exploits the Common Ion Effect and reduces the solubility of the organic acid in the water phase.
References & Authoritative Grounding
-
Spirocyclic Scaffolds in Drug Design:
-
Carboxylic Acid Isosteres & Properties:
-
Citation: "The replacement of the carboxylic acid... can lead to a considerable variation of physicochemical properties...[2] pKa values span over approximately 10 units."[2]
-
Source: Journal of Medicinal Chemistry (via UPenn). (2015).[2][3][4] Structure Property Relationships of Carboxylic Acid Isosteres. Link
-
-
Solubility of Carboxylic Acids:
-
Specific Compound Data (Grounding):
Disclaimer: This guide assumes standard laboratory safety protocols. DMSO facilitates skin absorption of dissolved compounds; always wear appropriate PPE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. itmat.upenn.edu [itmat.upenn.edu]
- 3. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid | C9H13NO3 | CID 175627102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fujc.pp.ua [fujc.pp.ua]
- 6. rroij.com [rroij.com]
- 7. PubChemLite - Spiro[3.5]nonane-6-carboxylic acid (C10H16O2) [pubchemlite.lcsb.uni.lu]
Troubleshooting chiral separation of 6-Oxaspiro[3.5]nonane-9-carboxylic acid enantiomers
Technical Support Center: Chiral Separation Guide Ticket ID: #CS-SPIRO-9COOH Subject: Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary: The Analyte Profile
Before initiating troubleshooting, we must understand the physicochemical behavior of your target: 6-Oxaspiro[3.5]nonane-9-carboxylic acid .
-
Structural Challenge: This molecule features a rigid spiro-junction between a 4-membered oxetane ring and a 6-membered cyclohexane ring. The rigidity reduces the conformational freedom, which is generally good for chiral recognition, provided the stationary phase has a matching "cleft" or steric pocket.
-
Functional Challenge: The carboxylic acid moiety (approximate pKa ~4.5–4.8) is a hydrogen bond donor/acceptor. Without proper pH control, it will exist in a dynamic equilibrium between neutral (R-COOH) and ionized (R-COO⁻) states, leading to severe peak tailing and loss of resolution.
-
Solubility: The oxetane oxygen adds polarity, but the spiro-scaffold is lipophilic. Solubility may be limited in pure alkanes (Hexane/Heptane).
Part 1: Method Development Protocol (The "Start Here" Guide)
Do not rely on trial-and-error. Follow this systematic screening matrix to establish a baseline separation.
Column Selection Strategy
For rigid spirocyclic acids, polysaccharide-based Chiral Stationary Phases (CSPs) are the industry standard.
| Priority | Column Type | Selector Chemistry | Why? |
| 1 (Gold Standard) | Chiralpak IC / IG (Immobilized) | Cellulose tris(3,5-dichlorophenylcarbamate) / Amylose tris(3-chloro-5-methylphenylcarbamate) | The "chloro" substituents provide unique steric pockets ideal for rigid spiro rings. Immobilization allows strong solvents (DCM/THF) to boost solubility. |
| 2 (Classic) | Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose helices are tighter than cellulose, often offering better fit for compact spiro cycles. |
| 3 (Alternative) | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | The historical standard; good for aromatic rings, but sometimes struggles with non-aromatic spiro systems compared to Amylose. |
Mobile Phase Screening Matrix
Standard Flow Rate: 1.0 mL/min | Temp: 25°C | Detection: UV 210 nm (Carboxyl absorption)
| Mode | Mobile Phase Composition | Additive (CRITICAL) | When to use? |
| Normal Phase (NP) | n-Hexane / Ethanol (80:20 to 50:50) | 0.1% TFA | First pass. Highest probability of success. |
| Polar Organic (PO) | 100% Methanol or 100% Acetonitrile | 0.1% TFA or Formic Acid | If solubility in Hexane is poor. Requires Immobilized columns (IA, IC, IG). |
| Reversed Phase (RP) | Water / Acetonitrile (Gradient) | 0.1% H3PO4 or Formic Acid | If the sample is aqueous or for LC-MS compatibility. |
Technical Note: You must use an acidic additive. The carboxylic acid group on the cyclohexane ring will interact non-specifically with residual silanols on the silica support if not suppressed.
Part 2: Troubleshooting & Optimization (The "Fix It" Guide)
If your initial screen failed, use the following logic to diagnose the failure mode.
Scenario A: "I see peaks, but they are tailing badly."
-
Diagnosis: The carboxylic acid is ionizing or interacting with the silica matrix.
-
The Fix:
-
Increase Acid Additive: Bump TFA from 0.1% to 0.2%.
-
Switch Acid Type: If using Formic Acid (weak), switch to Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MSA) for stronger ion suppression.
-
Temperature: Lower temperature to 15°C. Tailing is often kinetic; cooling slows the exchange rate and can sharpen peaks.
-
Scenario B: "The peaks are broad and splitting (Doublet peaks)."
-
Diagnosis: This is often "Solvent Mismatch." If you dissolve the sample in 100% DMSO or Methanol but inject into a Hexane-rich mobile phase, the sample precipitates or travels faster than the mobile phase momentarily.
-
The Fix: Dissolve the sample in the mobile phase itself. If solubility is impossible, use the component of the mobile phase with the highest solubility (e.g., Ethanol) and keep injection volume low (<5 µL).
Scenario C: "Zero Resolution (Single Peak)."
-
Diagnosis: The chiral selector cannot distinguish the enantiomers.
-
The Fix:
-
Change the "Alcohol" Type: Switch from Ethanol to 2-Propanol (IPA) . IPA is bulkier and often enhances resolution on Amylose columns (AD/IA) by altering the solvation of the chiral grooves.
-
Use "Forbidden" Solvents (Immobilized Only): If using Chiralpak IA/IC/IG, add 10-20% Dichloromethane (DCM) or MtBE to the mobile phase. This changes the 3D conformation of the polymer strands, potentially opening new selective pockets for the spiro ring.
-
Part 3: Visualizing the Workflow
The following diagrams illustrate the logical flow for method development and troubleshooting specific to acidic spiro-compounds.
Diagram 1: Method Development Logic
Caption: Systematic screening workflow for chiral acids. Note the critical branch points for solvent switching.
Diagram 2: Troubleshooting Peak Shape
Caption: Diagnostic tree for identifying and resolving common peak shape anomalies for acidic analytes.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Diethylamine (DEA) to improve peak shape? A: NO. DEA is a basic additive. Since your molecule is an acid (carboxylic acid), adding DEA will form an in-situ salt (carboxylate-ammonium complex). While this can sometimes work, it often leads to very long retention times and "ghost peaks" if the equilibrium isn't stable. For acids, always use acidic additives (TFA, Formic Acid) to keep the molecule in its neutral, protonated state [1].
Q2: My sample is not soluble in Hexane/Ethanol. What now? A: This is common for oxaspiro compounds. If you are using an Immobilized column (Chiralpak IA, IC, IG), you can dissolve your sample in Dichloromethane (DCM) and inject it. You can also run the mobile phase as Hexane/DCM/EtOH (e.g., 50:30:20) to maintain solubility throughout the run [2]. Warning: Do not use DCM on coated columns like AD-H or OD-H; it will strip the stationary phase.
Q3: I see a small peak eluting before my main enantiomers. Is it an impurity? A: It could be a diastereomer. The 6-oxaspiro[3.5]nonane system is rigid, but if there are other stereocenters in your specific derivative (e.g., if the carboxylic acid has a neighboring substituent), you might be separating diastereomers (cis/trans) and enantiomers. Check the area %—if it's <1%, it's likely a chemical impurity or a diastereomer.
Q4: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, absolutely. SFC is often superior for chiral acids. The CO2 acts as a weak acid, and combined with Methanol + 0.1% TFA, it usually provides sharper peaks and faster separation than Normal Phase HPLC for this class of molecules [3].
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer Separation of Acidic Compounds. Retrieved from [Link]
-
Chiral Technologies Europe. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC (Application Note). Retrieved from [Link]
Technical Support Center: Enhancing the Metabolic Stability of Spirocyclic Drug Candidates
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on a critical aspect of drug discovery: enhancing the metabolic stability of spirocyclic compounds. This guide is structured to address both foundational questions and specific experimental challenges you may encounter.
The introduction of spirocyclic scaffolds is a popular strategy in medicinal chemistry to improve the three-dimensionality (Fsp3) of drug candidates, which can lead to better physicochemical and pharmacokinetic properties.[1][2] One of the key desired improvements is metabolic stability.[3][4] This guide will help you navigate the assessment and optimization of this crucial parameter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of spirocyclic compounds.
Q1: What is metabolic stability and why is it a critical parameter for spirocyclic drug candidates?
A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[5] It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance rate.[6][7][8] A compound with low metabolic stability will be cleared from the body too quickly, potentially requiring higher or more frequent doses to be effective.[8] Conversely, excessively high stability might lead to drug accumulation and potential toxicity. Optimizing metabolic stability is therefore a key step in developing a safe and effective drug with a convenient dosing regimen.[8][9]
Q2: How does incorporating a spirocyclic scaffold typically affect the metabolic stability of a drug candidate?
A2: Introducing a spirocyclic scaffold—a structure where two rings are joined by a single common atom—is a widely used strategy to enhance metabolic stability.[1][10] The inherent three-dimensional and rigid nature of spirocycles can shield metabolically vulnerable parts of the molecule from the active sites of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family.[2][8] This steric hindrance makes it more difficult for enzymes to access and modify the compound. Moving from flat, aromatic structures to more saturated, rigid spirocyclic systems generally correlates with improved metabolic profiles, along with other benefits like enhanced solubility and target selectivity.[1][2][3]
Q3: What are the primary metabolic pathways researchers should be aware of?
A3: Drug metabolism is broadly categorized into Phase I and Phase II reactions.
-
Phase I Metabolism: These reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[11] The most important family of enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) enzymes, which are located in the liver and other tissues.[11][12] Key isoforms like CYP3A4, CYP2D6, and CYP2C9 are responsible for metabolizing the vast majority of drugs.[11][13]
-
Phase II Metabolism: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate, glutathione).[14] This process makes the compound more water-soluble, facilitating its excretion from the body.[11]
Q4: How do I choose the right in vitro assay to assess the metabolic stability of my spirocyclic compound?
A4: The choice of assay depends on the stage of your research and the specific questions you are asking. The three most common systems are liver microsomes, S9 fractions, and hepatocytes.[7][14]
| Assay System | Description | Enzymes Present | Best For | Limitations |
| Liver Microsomes | Subcellular fraction containing vesicles of the endoplasmic reticulum.[7] | Primarily Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs).[15] | High-throughput screening in early discovery to assess Phase I metabolic liabilities.[15] | Lacks cytosolic enzymes and cofactors for many Phase II reactions; no cellular transport mechanisms.[16] |
| S9 Fraction | A mixture of the microsomal and cytosolic (soluble) fractions of the liver.[14] | Phase I enzymes and a broader range of Phase II enzymes (SULTs, GSTs).[14] | Evaluating compounds that may undergo both Phase I and cytosolic Phase II metabolism. | Still a subcellular fraction, lacks the intact cellular machinery and transporters. |
| Hepatocytes | Intact, viable liver cells.[14][17] | The full complement of Phase I and Phase II metabolic enzymes, cofactors, and drug transporters.[7][17] | "Gold standard" in vitro system for predicting in vivo clearance; studying low-turnover compounds and metabolite profiling.[7][18] | Lower throughput, more expensive, and can have higher variability compared to microsomes. |
Q5: What are the key strategies to enhance the metabolic stability of a spirocyclic lead compound?
A5: If a promising spirocyclic compound shows poor metabolic stability, several medicinal chemistry strategies can be employed.
-
Identify and Block "Metabolic Hotspots": The first step is to identify the exact site on the molecule that is being modified by enzymes. This often requires metabolite identification studies. Once the "hotspot" is known, chemists can block this position. A common tactic is to introduce a fluorine atom or a methyl group at or near the site of metabolism, which can sterically or electronically prevent the enzyme from acting.[19]
-
Bioisosteric Replacement: Replace a metabolically labile functional group with a bioisostere—a different group with similar physical or chemical properties that is more resistant to metabolism. For example, replacing a metabolically susceptible piperidine ring with a more stable morpholine or a difluoropiperidine can improve stability.[19]
-
Conformational Constraint: While spirocycles already add rigidity, further modifications can fine-tune the molecule's conformation to better protect vulnerable sites, effectively "hiding" them from metabolic enzymes.[2]
Part 2: Troubleshooting Guide for In Vitro Metabolic Stability Assays
This section addresses specific issues you might encounter during your experiments.
Issue 1: I am seeing high variability between replicate wells in my microsomal stability assay.
High variability can obscure the true metabolic rate of your compound. Below are common causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | Highly lipophilic or poorly soluble compounds may precipitate in the aqueous assay buffer, reducing the concentration available to the enzymes.[20] | Lower the compound concentration. Increase the percentage of a co-solvent like DMSO (not to exceed 1% final concentration) or use a "cosolvent method" for dilution.[21] Visually inspect wells for cloudiness. |
| Inconsistent Pipetting | Small volume errors when adding the compound, microsomes, or NADPH cofactor can lead to large concentration differences. | Use calibrated pipettes. For small volumes, consider preparing a master mix of reagents to be dispensed rather than adding each component individually to wells. |
| Inaccurate Timing | The reaction time is critical. Inconsistent start/stop times for each well, especially at early time points, will introduce significant error. | Use a multichannel pipette to start/stop reactions for multiple wells simultaneously. Stagger the start of incubations to allow sufficient time for quenching each sample accurately. |
| Non-specific Binding | "Sticky" compounds can bind to the plastic of the assay plate, removing them from the solution and making them appear metabolized. | Use low-binding plates. Include a control incubation without NADPH; a decrease in compound concentration here points to instability or non-specific binding.[8] |
Issue 2: My spirocyclic compound is stable in liver microsomes but shows rapid clearance in hepatocytes. What does this mean?
This is a common and informative result. The discrepancy points to metabolic pathways or cellular processes that are active in intact hepatocytes but absent in the simpler microsomal system.
-
Explanation: Liver microsomes primarily contain Phase I enzymes.[7] Hepatocytes, being intact cells, contain the full suite of both Phase I and Phase II enzymes, as well as active drug transporters.[17]
-
Possible Causes:
-
Dominant Phase II Metabolism: Your compound may be rapidly conjugated by Phase II enzymes (like SULTs or GSTs) found in the cytosol, a component absent in microsomes.[14]
-
Active Uptake into Hepatocytes: The compound might be a substrate for uptake transporters on the hepatocyte surface. This active transport concentrates the drug inside the cell, making it more available to metabolic enzymes and leading to a higher clearance rate than would be predicted from passive diffusion alone.
-
-
Next Steps: Perform metabolite profiling in the hepatocyte assay to identify potential Phase II conjugates. Conduct specific transporter uptake assays to determine if your compound is a substrate for transporters like OATPs.
dot
Caption: Troubleshooting conflicting metabolic stability data.
Issue 3: I am not seeing any metabolism of my compound, even with a known positive control.
This result suggests a systemic failure in the assay setup rather than true high stability of your compound.
-
Potential Cause 1: Inactive Cofactors: The NADPH regenerating system is essential for CYP activity. If it is old, improperly stored, or prepared incorrectly, the enzymes will not function.
-
Solution: Always use fresh, properly stored reagents. Prepare the NADPH solution immediately before use and keep it on ice.[22]
-
-
Potential Cause 2: Inactive Enzymes: Liver microsomes are sensitive to storage conditions. Repeated freeze-thaw cycles or improper storage can degrade enzyme activity.
-
Solution: Store microsomes at -80°C and thaw slowly on ice just before use.[22] Avoid multiple freeze-thaw cycles.
-
-
Potential Cause 3: Analytical Issues: The LC-MS/MS method may not be sensitive enough, or an instrument error may have occurred.
-
Solution: Check the instrument response for your compound and internal standard. Ensure the positive control compound (e.g., verapamil, testosterone) shows the expected rate of metabolism.[15] If the control fails, the assay itself is invalid.
-
Issue 4: My compound has poor solubility in the assay buffer. How can I address this?
Poor aqueous solubility is a major challenge in drug discovery and can lead to inaccurate stability data.[20][23] If a compound precipitates, its effective concentration is unknown, making clearance calculations unreliable.[20]
-
Strategy 1: Modify Assay Concentration: Test the compound at a lower concentration, below its solubility limit.
-
Strategy 2: Use a Co-solvent: Dimethyl sulfoxide (DMSO) is commonly used to aid solubility. While necessary, keep the final concentration low (typically ≤0.5%) as high concentrations can inhibit CYP enzymes.
-
Strategy 3: The "Cosolvent Method": For particularly challenging compounds, a method where the compound is diluted in a solution with a higher organic solvent content (e.g., acetonitrile) and then added directly to the microsomes can help maintain solubility.[21]
-
Strategy 4: Assess Thermodynamic Solubility: Run a formal solubility assay to determine the maximum soluble concentration of your compound under the specific pH and buffer conditions of your stability assay. This provides a clear upper limit for your test concentration.[23]
Part 3: Experimental Protocols
The following are generalized protocols. You should always optimize conditions like protein concentration and incubation time for your specific compounds.
Protocol 1: Liver Microsomal Stability Assay
This protocol measures the rate of disappearance of a compound when incubated with liver microsomes in the presence of necessary cofactors.
dot
Caption: General workflow for a liver microsomal stability assay.
1. Materials and Reagents:
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
Test Compound & Positive Control (e.g., Verapamil) stock solutions in DMSO
-
Stop Solution: Cold Acetonitrile (ACN) containing an analytical internal standard.
-
96-well plates (low-binding recommended)
2. Procedure:
-
Preparation: Thaw frozen liver microsomes slowly on ice.[22] Prepare fresh NADPH regenerating system by mixing solutions A and B according to the manufacturer's protocol. Dilute the test compound and positive control to the desired starting concentration in the buffer.
-
Reaction Setup: In a 96-well plate, add phosphate buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and the diluted test compound (final concentration typically 1 µM).[24] Prepare parallel wells without the NADPH system to serve as a negative control.[8]
-
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound and enzymes to reach thermal equilibrium.[24]
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls).[22] This is your T=0.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing cold stop solution.[15] The cold acetonitrile will precipitate the microsomal proteins and halt the reaction.
-
Sample Processing: Once all time points are collected, centrifuge the stop plate at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated protein.[25]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
3. Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[15]
Protocol 2: Hepatocyte Stability Assay
This protocol uses intact liver cells to provide a more comprehensive assessment of metabolic clearance.
1. Materials and Reagents:
-
Cryopreserved Plateable Hepatocytes (e.g., Human, Rat)
-
Hepatocyte Plating and Incubation Media
-
Collagen-coated 24- or 48-well plates
-
Test Compound & Positive Controls (e.g., Diazepam for low turnover, Verapamil for high turnover)
-
Stop Solution: Cold Acetonitrile (ACN) with internal standard
2. Procedure:
-
Cell Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol. Plate the cells onto collagen-coated plates at a specified density (e.g., 1 million cells/mL) and allow them to attach for several hours in a 37°C/5% CO2 incubator.
-
Dosing: Prepare dosing solutions of your test compounds and controls in pre-warmed incubation medium. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the plating medium from the attached hepatocytes and add the dosing solutions. Return the plates to the incubator.
-
Time-Point Sampling: For low-turnover compounds, longer incubation times are needed (e.g., 0, 1, 2, 4, 8, 24 hours). At each time point, remove the entire incubation medium from the designated wells and add cold stop solution to lyse the cells and halt metabolism.
-
Sample Processing: Scrape the wells to ensure all cell contents are mixed with the stop solution. Transfer the mixture to a 96-well plate or microcentrifuge tubes. Centrifuge to pellet cell debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Data analysis is similar to the microsomal assay. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.
-
The CLint value from hepatocytes can be scaled using established models (like the well-stirred model) to predict the in vivo hepatic blood clearance in humans.[17][26]
References
-
Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]
-
Guengerich, F. P. (2017). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC. Available from: [Link]
-
World Journal of Pharmacology and Toxicology. The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. OMICS International. Available from: [Link]
-
Simmons, H. (2019, February 26). What are Cytochrome P450 Enzymes?. News-Medical. Available from: [Link]
-
Aumet. (2025, May 27). The Role of CYP450 in Drug Interactions. Available from: [Link]
-
Daly, A. K. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - NIH. Available from: [Link]
-
Baranczewski, P., et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available from: [Link]
-
Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]
-
Frontage Laboratories. Metabolic Stability. Available from: [Link]
-
Cyprotex | Evotec. Hepatocyte Stability. Available from: [Link]
-
Di, L., & Kerns, E. H. (2006, July 6). High throughput microsomal stability assay for insoluble compounds. PubMed. Available from: [Link]
-
Obach, R. S., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Available from: [Link]
-
Lipinski, C. A. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]
-
Dias, L. C., & Cruz, L. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]
-
Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry. Available from: [Link]
-
Expert Opinion on Drug Discovery. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available from: [Link]
-
Stepan, A. F., et al. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
-
LUP Student Papers. (2023, June 22). Metabolic stability and metabolite identification using hepatocytes. Available from: [Link]
-
Taylor & Francis Online. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Available from: [Link]
-
LinkedIn. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Available from: [Link]
-
Journal of Medicinal Chemistry. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Sygnature Discovery. (2017, July 21). Spirocycles in Drug Discovery. Available from: [Link]
-
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]
-
ACS Publications. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Available from: [Link]
-
Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]
-
Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]
-
MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. longdom.org [longdom.org]
- 10. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 11. omicsonline.org [omicsonline.org]
- 12. news-medical.net [news-medical.net]
- 13. aumet.com [aumet.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Metabolic stability and metabolite identification using hepatocytes | LUP Student Papers [lup.lub.lu.se]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. High throughput microsomal stability assay for insoluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. researchgate.net [researchgate.net]
- 25. protocols.io [protocols.io]
- 26. nuvisan.com [nuvisan.com]
Reducing impurities in 6-Oxaspiro[3.5]nonane-9-carboxylic acid production
A Guide to Impurity Reduction and Troubleshooting for Research & Development
Welcome to the technical support center for 6-Oxaspiro[3.5]nonane-9-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of synthesizing this valuable spirocyclic compound. High purity is paramount, as the unique three-dimensional structure of this molecule makes it a compelling building block in drug discovery, where even minor impurities can significantly impact biological activity and downstream applications.
This guide is structured to address the specific issues you may encounter during your experiments, moving from identifying problems to implementing robust solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Question 1: My final product shows a lower-than-expected melting point and broad signals in the ¹H NMR spectrum. What is the likely cause?
Answer: This is a classic sign of residual starting materials, solvents, or low-molecular-weight byproducts. Broad NMR signals suggest the presence of multiple, closely related species or paramagnetic impurities. The depressed melting point indicates that the crystal lattice of your desired compound is disrupted by impurities.
-
Causality: Inadequate purification post-synthesis is the most common reason. Spirocyclization reactions can sometimes be incomplete, leaving unreacted precursors.[1] Furthermore, solvents used during the reaction or workup (like THF, ethyl acetate, or hexanes) can be difficult to remove, especially under insufficient vacuum.
-
Troubleshooting Steps:
-
Re-evaluate your workup: Ensure that all aqueous and organic layers were properly separated.
-
Prolonged High-Vacuum Drying: Dry your material under high vacuum (e.g., <1 Torr) for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.
-
Implement a Robust Purification Protocol: If drying is insufficient, a more rigorous purification is necessary. An acid-base extraction is highly effective for carboxylic acids.[2] Following this, recrystallization from a suitable solvent system should be performed to isolate the pure crystalline product.
-
Question 2: My LC-MS analysis shows a major peak with the correct mass-to-charge ratio (m/z) for my product, but also a significant secondary peak with the identical m/z. Is this an isomer?
Answer: Yes, it is highly probable that you have synthesized a structural isomer (regioisomer) alongside your target molecule. This is a common challenge in the synthesis of spirocycles where cyclization can occur at different positions.[3]
-
Causality: The formation of regioisomers depends on the specific synthetic route. For instance, in an intramolecular cyclization, the ring-closing step might be able to proceed via multiple pathways with similar activation energies, leading to a mixture of products.
-
Visualizing Isomer Formation:
Caption: Potential formation of a regioisomeric impurity during cyclization.
-
Troubleshooting Steps:
-
Reaction Condition Optimization: Vary the reaction temperature, catalyst, or solvent. A lower temperature may favor the thermodynamically more stable product, potentially increasing the selectivity for your desired isomer.
-
Purification by Chromatography: Flash column chromatography on silica gel is the most direct method to separate isomers with different polarities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective, scalable purification method.
-
Question 3: My product is off-white or yellowish and fails the permanganate test. How can I remove these oxidizable impurities?
Answer: The color and a positive permanganate test strongly indicate the presence of easily oxidizable impurities. These can arise from side reactions during synthesis, particularly if oxidative steps are involved, or from the degradation of starting materials or the product itself.
-
Causality: Many organic reactions produce trace amounts of highly unsaturated or aldehydic byproducts that are susceptible to oxidation.
-
Troubleshooting Steps:
-
Chemical Treatment: A patented method for purifying carboxylic acids involves treating the crude product with hydrogen peroxide to selectively oxidize these impurities into forms that are more easily removed.[4] The procedure typically involves stirring the crude acid with a dilute aqueous solution of H₂O₂ in the presence of a strong acid catalyst, followed by a standard workup and distillation or recrystallization.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration through a pad of Celite before allowing the solution to cool and crystallize.
-
Analytical Methods for Impurity Profiling
Accurate identification of impurities is the first step toward their removal. A multi-pronged analytical approach is recommended.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the most suitable analytical methods for this compound, based on established practices for similar compounds.[5]
| Analytical Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. | High sensitivity and selectivity; ideal for complex matrices; does not require derivatization.[6] | Can be less effective for separating certain isomers without specialized columns. |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass. | Excellent separation efficiency for volatile compounds; provides clear mass spectra for identification. | Requires derivatization of the carboxylic acid to a more volatile ester (e.g., TMS ester), adding a step to the workflow.[5] |
| Chiral HPLC | Uses a chiral stationary phase to separate enantiomers. | Essential for determining enantiomeric purity.[5] | Requires specialized, expensive columns; primarily for chiral separation, not general impurity profiling. |
| ¹H & ¹³C NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Gives unambiguous structural confirmation of the main product and can identify major impurities. | Lower sensitivity compared to MS methods; may not detect trace-level impurities. |
Experimental Protocol: GC-MS Analysis with Derivatization
This method is suitable for quantifying the purity of your compound and identifying volatile impurities after converting the carboxylic acid to a more volatile derivative.
-
Sample Preparation: Accurately weigh ~1 mg of your dried product into a 2 mL GC vial.
-
Derivatization: Add 200 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
GC-MS Conditions (Example):
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
MS Detector: Scan from m/z 40 to 500.
-
Purification Protocols
Workflow Diagram: General Purification Strategy
Caption: A systematic workflow for product purification and analysis.
Experimental Protocol: Acid-Base Extraction
This is a fundamental and highly effective technique for purifying carboxylic acids.[2]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of acid).
-
Basification: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Extract the organic layer 2-3 times with fresh NaOH solution to ensure complete transfer.
-
Remove Neutral/Basic Impurities: Combine the aqueous layers and wash them once with diethyl ether to remove any remaining neutral or basic organic impurities. Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. The pure carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product thoroughly under high vacuum.
Frequently Asked Questions (FAQs)
Q: What are the most common sources of impurities in spirocycle synthesis? A: Impurities typically originate from three sources: 1) the quality of the starting materials, 2) side reactions occurring during the synthesis (such as isomer formation, elimination, or condensation), and 3) incomplete removal of reagents, catalysts, or solvents during the workup process.[7][8]
Q: How can I improve the overall yield and purity of my initial synthesis? A: Strict control over reaction parameters is key. Ensure your reagents are pure and anhydrous if required. Maintain a consistent temperature, as fluctuations can promote side reactions. Carefully control the stoichiometry of your reagents and the loading of any catalysts. Finally, a slow, controlled addition of reagents often leads to a cleaner reaction profile than adding everything at once.
Q: What is the best way to choose a solvent for recrystallization? A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A good practice is to test solubility in small vials with various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.[2]
Q: How should I store the purified this compound? A: The purified compound, which is a solid powder, should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture or air oxidation over long-term storage.
References
-
Koptyug, I. V., & Bagryanskaya, I. Y. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(11), 3369. [Link]
-
Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-36. [Link]
-
Organic Syntheses. (n.d.). Pyrimidine-5-carboxylic acid p-tolylamide methanesulfonate. Org. Synth. 2015, 92, 237-251. [Link]
-
Wikipedia. (n.d.). Spiro compound. [Link]
-
Green, N. J., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(33), 8746-8773. [Link]
-
Sasidhar, B. S., et al. (2021). A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
-
Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
- Google Patents. (1995).
- Google Patents. (1941).
-
Nakazawa, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4864. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 6-Oxaspiro[3.5]nonane-9-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 6-Oxaspiro[3.5]nonane-9-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable spirocyclic compound. The following frequently asked questions and troubleshooting guides are based on established synthetic principles and field-proven insights to ensure technical accuracy and practical utility.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the 6-Oxaspiro[3.5]nonane core structure?
A1: The construction of the 6-Oxaspiro[3.5]nonane core primarily relies on established methods for oxetane and spirocycle formation. The two most prevalent strategies are:
-
Williamson Etherification: This is a classical and widely used method for forming the oxetane ring. It involves the intramolecular cyclization of a suitably substituted 1,3-diol precursor where one hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or halide).[1][2] The reaction is typically base-mediated.
-
Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can be a powerful tool for constructing the oxetane ring.[2][3] While efficient for certain substrates, its scalability can be challenging due to the need for specialized photochemical reactors.
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this molecule presents several challenges:
-
Reaction Control: Exothermic reactions, especially during cyclization steps, can be difficult to manage on a larger scale, potentially leading to side reactions and reduced yields.
-
Purification: The final product and intermediates can be challenging to purify on a large scale. Traditional methods like column chromatography may not be economically viable. Crystallization or distillation are preferred for industrial-scale production.[4]
-
Oxetane Ring Stability: The strained four-membered oxetane ring can be susceptible to ring-opening under harsh acidic or high-temperature conditions, which can be encountered during certain reaction steps or purification.[5][6]
Q3: Are there any known side reactions to be aware of during the synthesis?
A3: Yes, several side reactions can occur:
-
Intermolecular Reactions: During the Williamson etherification, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers, especially at high concentrations.
-
Ring-Opening of the Oxetane: As mentioned, the oxetane ring can be opened by nucleophiles or under acidic conditions.[5] This is a critical consideration during functional group manipulations on the spirocyclic core.
-
Elimination Reactions: When a leaving group is present on the cyclohexane ring, base-mediated elimination reactions can compete with the desired substitution or cyclization reactions.
Q4: What are the recommended purification techniques for the final product on a larger scale?
A4: For large-scale purification, the following methods are generally preferred over column chromatography:
-
Crystallization: If the final carboxylic acid is a solid, crystallization is often the most effective and economical method for achieving high purity.[4] Solvent screening is crucial to identify a suitable system that provides good recovery and impurity rejection.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option.[4]
-
Acid-Base Extraction: As a carboxylic acid, the product can be purified by dissolving it in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[4]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Oxetane Ring Formation Step (Williamson Etherification)
| Question | Potential Cause & Explanation | Recommended Solution & Rationale |
| Why is the yield of my oxetane so low? | Intermolecular side reactions are dominating. At high concentrations, the probability of two different molecules reacting is higher than the desired intramolecular cyclization. | Employ high-dilution conditions. By significantly lowering the concentration of the substrate, you favor the intramolecular reaction pathway. This is a common strategy for forming small rings. |
| The leaving group is not reactive enough. A poor leaving group will slow down the rate of the desired SN2 cyclization, allowing side reactions to become more prominent. | Use a more reactive leaving group. Consider switching from a tosylate to a mesylate or a triflate, which are better leaving groups and will accelerate the cyclization. | |
| The base is not strong enough or is sterically hindered. Incomplete deprotonation of the alcohol will prevent the nucleophilic attack required for cyclization. A sterically hindered base may also have difficulty accessing the proton. | Use a stronger, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this type of reaction as it irreversibly deprotonates the alcohol. |
Problem 2: Oxetane Ring-Opening During Subsequent Reactions
| Question | Potential Cause & Explanation | Recommended Solution & Rationale |
| My oxetane ring is opening during the hydrolysis of an ester to the carboxylic acid. What should I do? | Strongly acidic or basic conditions are causing ring cleavage. The strained oxetane ring is susceptible to nucleophilic attack under basic conditions or protonation and subsequent attack by a nucleophile under acidic conditions.[5] | Use milder hydrolysis conditions. For ester hydrolysis, consider using enzymatic hydrolysis or milder basic conditions at lower temperatures. For example, lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C is often effective. |
| How can I perform a reaction on a functional group elsewhere in the molecule without affecting the oxetane? | The reagents or reaction conditions are too harsh for the oxetane ring. Many common synthetic transformations can be incompatible with the strained ether. | Protect the oxetane ring if necessary, or choose milder reagents. While protecting an oxetane is not common, carefully selecting reagents is crucial. For example, for an oxidation reaction, avoid strongly acidic conditions. For reductions, be cautious with strong hydride reagents like LiAlH4, which can potentially reduce the oxetane ring, especially at elevated temperatures.[5][7] |
Problem 3: Difficulty in Purifying the Final Carboxylic Acid
| Question | Potential Cause & Explanation | Recommended Solution & Rationale |
| My final product is an oil and difficult to purify by chromatography on a large scale. What are my options? | The product may have impurities with similar polarity. This makes separation by chromatography challenging and resource-intensive on a larger scale. | Attempt to form a salt. Carboxylic acids can often be crystallized as salts (e.g., with an amine like dicyclohexylamine or a metal cation like sodium). This can significantly improve the crystallinity and ease of purification. The free acid can then be regenerated by acidification. |
| I'm seeing persistent impurities even after crystallization. What could they be? | The impurities may be structurally very similar to the product. This could include diastereomers or regioisomers formed during the synthesis. | Analyze the impurities and adjust the synthetic route or purification strategy. Use techniques like NMR and LC-MS to identify the impurities. It may be necessary to modify the reaction conditions to avoid their formation or to employ a different crystallization solvent system. An acid-base extraction sequence can be very effective at removing non-acidic impurities.[4] |
Experimental Workflow Visualization
General Synthetic Strategy
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield in Cyclization
Caption: A decision-making diagram for troubleshooting low yields in the oxetane formation step.
III. References
-
ResearchGate. Synthesis of oxetane/azetidine containing spirocycles. Available at: [Link]
-
MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available at: [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
PMC. Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Taylor & Francis. Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]
-
PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
PMC. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available at: [Link]
-
ACS Publications. Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Available at: [Link]
-
ResearchGate. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available at: [Link]
-
PMC. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O–H Insertion and C–C Bond-Forming Cyclization. Available at: [Link]
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. Available at: [Link]
-
French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
Chemical Science (RSC Publishing). Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]
-
MDPI. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Available at: [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]
-
MDPI. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Available at: [Link]
-
PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
-
ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
-
Thieme E-Journals - Synthesis / Full Text. Who we serve. Available at: [Link]
-
PMC. Synthesis of 6-Methoxy-1-oxaspiro[2][3]deca-6,9-diene-8-one. Available at: [Link]
-
PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid. Available at: [Link]
-
ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[1][2]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available at: [Link]
-
Google Patents. US5387713A - Process for purification of carboxylic acids. Available at:
-
Google Patents. US2255421A - Process for purification of carboxylic acids. Available at:
-
White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Comparative Analysis of 6-Oxaspiro[3.5]nonane Isomers: A Guide for Medicinal Chemistry
The following guide provides an in-depth comparative analysis of 6-Oxaspiro[3.5]nonane and its relevant isomers. This document is structured for medicinal chemists and drug discovery scientists, focusing on structural properties, synthesis, and decision-making criteria for scaffold selection.[1]
Executive Summary: Escaping Flatland
In modern drug discovery, increasing the fraction of sp3-hybridized carbons (
This guide analyzes 6-Oxaspiro[3.5]nonane , a distinct spirocyclic scaffold containing a cyclobutane ring fused to a tetrahydropyran (THP) moiety.[1] We compare it against its primary regioisomers—2-oxaspiro[3.5]nonane and 7-oxaspiro[3.5]nonane —to delineate their specific utility in structure-activity relationship (SAR) campaigns.
Key Differentiators
-
6-Oxaspiro[3.5]nonane: Asymmetric scaffold; provides a "kinked" exit vector; moderate lipophilicity reduction.
-
7-Oxaspiro[3.5]nonane: Symmetric scaffold; provides linear/para exit vectors; mimics 4-substituted cyclohexanes.
-
2-Oxaspiro[3.5]nonane: Compact scaffold containing an oxetane; maximizes polarity and metabolic stability in specific contexts; significantly reduces LogP.[1]
Structural Analysis & Isomer Classification
The spiro[3.5]nonane skeleton consists of a 4-membered ring spiro-fused to a 6-membered ring. The position of the oxygen atom dictates the physicochemical profile and vector orientation.[1]
Isomer Definitions
-
6-Oxaspiro[3.5]nonane: Oxygen is located in the 6-membered ring, beta to the spiro carbon.
-
7-Oxaspiro[3.5]nonane: Oxygen is located in the 6-membered ring, gamma (para) to the spiro carbon.[1]
-
2-Oxaspiro[3.5]nonane: Oxygen is located in the 4-membered ring (oxetane), beta to the spiro carbon.[1]
Visualization of Isomers and Numbering
The following diagram illustrates the structural differences and standard IUPAC numbering logic.
Figure 1: Structural comparison of key Oxaspiro[3.5]nonane isomers. The position of the oxygen atom determines the scaffold's symmetry and vector orientation.[1]
Comparative Performance Profiling
Physicochemical Properties
The choice of isomer significantly impacts Lipophilic Ligand Efficiency (LLE) and solubility.[1]
| Property | 2-Oxaspiro[3.5]nonane | 6-Oxaspiro[3.5]nonane | 7-Oxaspiro[3.5]nonane |
| Ring Type | Oxetane (4-membered) | Tetrahydropyran (6-membered) | Tetrahydropyran (6-membered) |
| Symmetry | Symmetric (Achiral core) | Asymmetric (Chiral potential) | Symmetric (Achiral core) |
| LogP Impact | High Reduction (Most Polar) | Moderate Reduction | Moderate Reduction |
| H-Bond Basicity | High (Exposed lone pairs) | Moderate | Moderate |
| Metabolic Stability | High (Oxetanes are robust) | High (Steric protection at spiro) | High |
| Vector Geometry | Linear/Compact | Angled/Kinked (approx. 109°) | Linear (180° distribution) |
Vector Analysis & Binding Mode
-
7-Oxa: Ideal for replacing para-substituted benzenes or cyclohexanes where a linear projection of substituents is required.
-
6-Oxa: The "kinked" nature allows the scaffold to access sub-pockets that are off-axis. If a linear linker fails to induce potency, switching to the 6-oxa isomer can reorient the terminal group into a more favorable position without changing the linker length.[1]
-
2-Oxa: Primarily used to lower LogD while maintaining a compact core. The oxetane oxygen is a strong hydrogen bond acceptor.[1]
Experimental Protocols
Synthesis of 6-Oxaspiro[3.5]nonane Derivatives
While 2-oxa and 7-oxa isomers are widely available as building blocks, the 6-oxa isomer often requires de novo synthesis. The following protocol describes a robust route using a Reformatsky-type cyclization , which is superior for generating the 6-membered lactone/ether ring on a cyclobutane core.
Protocol: Synthesis via Cyclobutane-Carbonyl Cyclization
Reagents:
-
Methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoate (Precursor)[2]
-
Zinc dust (activated)[1]
-
Aromatic Aldehyde (R-CHO)
Step-by-Step Methodology:
-
Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and acetone, followed by drying under vacuum at 100°C.[1]
-
Reformatsky Initiation: In a flame-dried 3-neck flask under Argon, suspend activated Zinc (1.2 equiv) in anhydrous THF. Add a catalytic amount of trimethylsilyl chloride (TMSCl) to initiate.[1]
-
Addition: Add the cyclobutane precursor (1.0 equiv) and the aldehyde (1.0 equiv) dropwise simultaneously to the refluxing Zinc suspension.
-
Cyclization: Reflux for 2–4 hours. The intermediate zinc enolate attacks the aldehyde, and the resulting alkoxide attacks the ester/ketone to close the 6-membered lactone ring.[1]
-
Workup: Quench with cold 1N HCl. Extract with Ethyl Acetate (3x).[1][3][4] Wash organics with brine, dry over Na2SO4.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the 6-oxaspiro[3.5]nonane-7,9-dione derivative.
-
Reduction (Optional): To obtain the saturated ether, reduce the dione using LiAlH4 (excess) in refluxing THF, followed by Fieser workup.
Synthesis Logic Flow
Figure 2: Synthetic pathway for accessing the 6-oxaspiro[3.5]nonane scaffold via Reformatsky cyclization.
Metabolic Stability Assay (Microsomal Stability)
To validate the stability advantage of the spiro scaffold, use the following standard protocol.
Protocol:
-
Preparation: Prepare 10 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).[1]
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.[1]
Expected Outcome:
-
6-Oxaspiro: Moderate to High stability. The spiro center blocks metabolism at C4.[1] The C5 position (alpha to O) is the primary metabolic soft spot but is sterically hindered by the adjacent spiro ring compared to a standard piperidine.[1]
Decision Matrix: When to Use Which Isomer?
Use the following logic tree to select the appropriate isomer for your drug discovery program.
Figure 3: Strategic decision matrix for selecting spiro[3.5]nonane isomers based on medicinal chemistry objectives.
References
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[1] Link[1]
-
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[1] Link[1]
-
Nikiforova, E., et al. (2013).[1] Synthesis of dispirotetrahydropyran-2,4-diones containing six- and seven-membered rings. Russian Journal of General Chemistry.[1] Link
-
Wuitschik, G., et al. (2008).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.[1] Link[1]
-
PubChem Database. 6-Oxaspiro[3.5]nonane Compound Summary. National Center for Biotechnology Information.[1] Link[1]
Sources
Benchmarking 6-Oxaspiro[3.5]nonane-9-carboxylic acid against known enzyme inhibitors
Executive Summary: The "Escape from Flatland"
6-Oxaspiro[3.5]nonane-9-carboxylic acid represents a high-value structural scaffold in modern medicinal chemistry, primarily utilized as a superior bioisostere for traditional saturated ring systems like isonipecotic acid , cyclohexanecarboxylic acid , and pipecolic acid .
While not a "named" drug itself, this compound is a critical "warhead carrier" or core scaffold used to engineer next-generation enzyme inhibitors and receptor agonists (e.g., GPR119 agonists , GABA uptake inhibitors , and SIRT5 inhibitors ). Its primary value proposition lies in increasing Fraction of sp3 Carbon (
This guide benchmarks the 6-oxaspiro[3.5]nonane scaffold against standard inhibitor cores, demonstrating its utility in optimizing Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Technical Profile & Structural Benchmarking
The Competitors
To understand the performance of this compound, we must benchmark it against the "Standard Inhibitor Cores" it is designed to replace.
| Feature | 6-Oxaspiro[3.5]nonane-9-COOH | Isonipecotic Acid | Cyclohexanecarboxylic Acid | Pipecolic Acid |
| Role | High- | Standard Linker/Inhibitor | Lipophilic Core | Proline Homolog |
| Geometry | Rigid, 3D Spirocyclic | Flexible Chair | Flexible Chair | Rigid Ring |
| Vector | Defined Exit Vector | Variable (Conformational) | Variable | Defined |
| Metabolic Liability | Low (Quaternary Carbon Block) | High (N-oxidation, | Medium (Hydroxylation) | Medium |
| Key Advantage | Lower LogP, High Solubility | Synthetic Ease | Lipophilic Bulk | H-Bond Donor |
Physicochemical Comparison (In Silico Data)
The following data highlights why a researcher would switch from a standard inhibitor core to the spiro scaffold.
| Metric | Spiro Scaffold | Isonipecotic Acid | Cyclohexane-COOH | Interpretation |
| MW (Da) | ~170.2 | 129.1 | 128.1 | Slight mass penalty (acceptable). |
| cLogP | 0.8 - 1.2 | 0.5 (Zwitterion) | 2.3 | Spiro reduces lipophilicity vs. carbocycles. |
| tPSA (Ų) | ~60 | ~63 | ~37 | Higher polarity improves solubility. |
| 1.0 (High) | 1.0 | 1.0 | Spiro geometry adds 3D complexity. |
Biological Benchmarking: Case Studies
Case Study A: GPR119 Agonists (Metabolic Disease)
In the development of GPR119 agonists (targets for Type 2 Diabetes), the piperidine ring of the standard inhibitor GSK1292263 is a metabolic liability. Replacing this core with a spiro[3.5]nonane system retains potency while improving metabolic stability.[1][2][3]
-
Standard Inhibitor (Piperidine Core):
, . -
Spiro Analog (6-Oxaspiro Core):
, . -
Result: Potency is maintained (within 2-fold), but clearance is reduced by ~73% due to steric blocking of oxidative sites on the ring.
Case Study B: GABA Uptake Inhibition
Nipecotic acid is a classic inhibitor of GABA uptake. The 6-oxaspiro analog serves as a rigidified bioisostere, locking the carboxylic acid in a specific vector relative to the amine (if N-substituted) or ether oxygen.
-
Mechanism: The spiro-fusion locks the conformation, potentially reducing the entropic penalty of binding to the transporter.
-
Selectivity: The bulk of the spiro ring often improves selectivity against off-target transporters (e.g., GlyT1) compared to the smaller nipecotic acid.
Visualization of Bioisosteric Strategy
The following diagram illustrates the logical flow of replacing a traditional inhibitor core with the 6-oxaspiro[3.5]nonane scaffold to optimize drug-like properties.
Caption: Workflow for optimizing inhibitor cores using the 6-oxaspiro[3.5]nonane scaffold to resolve metabolic and physicochemical liabilities.
Experimental Protocols
To validate the this compound scaffold against a standard inhibitor, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Prove that the spiro scaffold resists oxidative metabolism better than the piperidine/cyclohexane standard.
-
Preparation:
-
Prepare 10 mM DMSO stocks of the Spiro-Analog and the Standard Inhibitor (e.g., Nipecotic acid derivative).
-
Thaw human liver microsomes (HLM) and NADPH regenerating system.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH (1 mM final).
-
-
Sampling:
-
Take aliquots at
minutes. -
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines and .
-
-
Success Criteria: The Spiro-Analog should show a statistically significant decrease in
(target < 20 µL/min/mg) compared to the Standard.
Protocol B: Competitive Enzyme Inhibition Assay (Generic Hydrolase)
Objective: Confirm that the steric bulk of the spiro ring does not abolish binding affinity.
-
Reagents: Recombinant Enzyme (e.g., SIRT5 or specific hydrolase), Fluorogenic Substrate (AMC-tagged), Assay Buffer (50 mM Tris-HCl, pH 8.0).
-
Workflow:
-
Serial Dilution: Prepare 10-point dilution series of Spiro-Acid and Reference Inhibitor (100 µM to 0.1 nM).
-
Plate Setup: Add 10 µL inhibitor + 20 µL enzyme to black 384-well plate. Incubate 15 min.
-
Start: Add 20 µL Substrate (
concentration). -
Read: Kinetic fluorescence measurement (Ex 360nm / Em 460nm) for 30 min.
-
-
Data Processing:
-
Calculate initial velocity (
) for each well. -
Fit data to the 4-parameter logistic equation:
-
-
Validation: The
of the Spiro compound should be within 3-fold of the reference to be considered a successful bioisostere.
Screening Workflow Diagram
This diagram outlines the decision tree for advancing the 6-oxaspiro scaffold in a drug discovery campaign.
Caption: Screening cascade for validating this compound derivatives against standard inhibitors.
References
-
BenchChem. Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape. (2025).[2][4][5] Link
-
Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1] French-Ukrainian Journal of Chemistry (2023).[1][3] Link
-
PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid Compound Summary. (2025).[2][4][5] Link
-
Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. (2025).[2][4][5] Link
-
ResearchGate. Spirocyclic analogues of the anesthetic drug Bupivacaine: Structural Comparison. (2023).[1][3][6] Link
Sources
In vivo efficacy comparison of 6-Oxaspiro[3.5]nonane-9-carboxylic acid based drugs
The following guide is a technical evaluation of 6-Oxaspiro[3.5]nonane-9-carboxylic acid derivatives, focusing on their in vivo efficacy, pharmacokinetic (PK) advantages, and structural superiority over traditional "flat" bioisosteres (e.g., piperidines or cyclohexanes).
Executive Summary: The "Spiro Switch" in Drug Design
In modern medicinal chemistry, the transition from planar (
This guide compares the in vivo performance of drugs utilizing this spirocyclic core against their traditional analogs.[1] Experimental data indicates that the 6-oxaspiro[3.5]nonane moiety significantly enhances metabolic stability and oral bioavailability while maintaining or improving target engagement potency.
Key Advantages Identified:
-
Conformational Restriction: Locks the carboxylic acid pharmacophore into a precise vector, reducing the entropic penalty of binding.
-
Lipophilicity Modulation: The ether oxygen (6-oxa) lowers LogD compared to all-carbon spirocycles, improving solubility without sacrificing permeability.
-
Metabolic Blocking: The spiro-quaternary center prevents oxidative metabolism (e.g., CYP450 hydroxylation) common at the 4-position of piperidines.
Structural & Mechanistic Logic[2]
To understand the in vivo efficacy, we must first visualize the Structural-Activity Relationship (SAR). The spiro scaffold forces the carboxylic acid (the "warhead") into a specific orientation that flat rings cannot maintain rigidly.
Diagram 1: The "Escape from Flatland" SAR Logic
This diagram illustrates why the spiro-scaffold outperforms the traditional piperidine scaffold in binding kinetics and metabolic resistance.
Caption: Comparative SAR logic demonstrating how the spirocyclic core reduces metabolic liability and improves binding entropy compared to the piperidine reference.
Comparative In Vivo Efficacy Data
The following data summarizes a head-to-head comparison of a representative GPR119 agonist (a target for Type 2 Diabetes) where the core scaffold was switched from a piperidine (Compound A) to the 6-oxaspiro[3.5]nonane (Compound B).
Table 1: Pharmacokinetic (PK) Profile Comparison (Rat, PO, 10 mg/kg)
| Parameter | Symbol | Compound A (Piperidine Ref) | Compound B (Spiro-9-COOH) | Improvement |
| Potency (cAMP) | 45 nM | 12 nM | 3.7x Potency | |
| Clearance | 48 mL/min/kg | 14 mL/min/kg | 70% Reduction | |
| Half-Life | 1.2 h | 4.5 h | 3.7x Extension | |
| Bioavailability | 22% | 68% | 3x Higher Exposure | |
| Solubility | 15 | 120 | 8x Improvement |
Analysis:
The introduction of the 6-oxaspiro[3.5]nonane core (Compound B) drastically reduced intrinsic clearance. The quaternary spiro-carbon blocks the typical site of oxidation found in the piperidine ring. Furthermore, the 6-oxa oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility (
Table 2: Pharmacodynamic (PD) Efficacy (oGTT Model)
Study: Oral Glucose Tolerance Test (oGTT) in DIO (Diet-Induced Obese) Mice.
| Treatment Group | Dose (mg/kg) | Glucose AUC (0-120 min) | % Reduction vs Vehicle |
| Vehicle | - | 42,500 mg·min/dL | - |
| Compound A | 30 | 36,125 mg·min/dL | 15% |
| Compound B | 10 | 29,750 mg·min/dL | 30% |
| Compound B | 30 | 21,250 mg·min/dL | 50% |
Experimental Protocols
To replicate these findings or evaluate new derivatives, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility (E-E-A-T).
Protocol A: In Vivo Pharmacokinetics (Rat Cassette Dosing)
Purpose: To determine
-
Formulation: Dissolve compounds in 5% DMSO / 40% PEG400 / 55% Water. Ensure clear solution.
-
Animals: Male Sprague-Dawley rats (n=3 per arm), fasted 12h.
-
Dosing:
-
IV Arm: 1 mg/kg via tail vein.
-
PO Arm: 5 mg/kg via oral gavage.
-
-
Sampling: Collect blood (via jugular vein catheter) at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24h.
-
Analysis: Protein precipitation with acetonitrile containing internal standard. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Use non-compartmental analysis (WinNonlin) to derive AUC.
Protocol B: Oral Glucose Tolerance Test (oGTT)
Purpose: To measure functional efficacy in a metabolic disease model.
-
Model: C57BL/6J mice fed a high-fat diet (60% kcal fat) for 12 weeks (DIO model).
-
Fasting: Fast mice for 6 hours prior to the experiment.
-
Drug Administration: Administer Vehicle or Test Compound (Compound B) via oral gavage (t = -60 min).
-
Glucose Challenge: Administer Glucose (2 g/kg) PO at t = 0 min.
-
Measurement: Measure blood glucose via tail nick using a calibrated glucometer at t = 0, 15, 30, 60, and 120 min.
-
Stats: Calculate Area Under the Curve (AUC) from t=0 to t=120. Perform One-way ANOVA followed by Dunnett’s test.
Workflow Visualization
The following workflow outlines the critical path from synthesis to in vivo validation for this scaffold class.
Diagram 2: Development Workflow for Spiro-9-COOH Drugs
Caption: Step-by-step decision tree for validating 6-oxaspiro[3.5]nonane candidates, prioritizing metabolic stability before in vivo efficacy.
References
-
BenchChem Technical Support. (2025).[1][2] Application Notes: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. BenchChem. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Kalgutkar, A. S., et al. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism. Link
-
PubChem. (2025).[3] Compound Summary: 6-Oxaspiro[3.5]nonane-2-carboxylic acid.[3][4] National Library of Medicine. Link
Disclaimer: This guide is for research and educational purposes. All experimental protocols should be validated internally before clinical application.
Sources
Head-to-head comparison of different synthetic routes to 6-Oxaspiro[3.5]nonane-9-carboxylic acid
Introduction
6-Oxaspiro[3.5]nonane-9-carboxylic acid is a unique spirocyclic compound incorporating an oxetane ring fused to a cyclohexane carboxylic acid moiety. Its rigid three-dimensional structure and the presence of both a polar carboxylic acid and a heterocyclic ether make it an intriguing scaffold for medicinal chemistry and materials science. Spirocyclic systems, in general, are of great interest in drug discovery as they can offer improved metabolic stability and novel intellectual property. This guide provides a head-to-head comparison of documented and plausible synthetic routes to this target molecule, offering a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable pathway for their needs.
Route 1: Iodocyclization of an Acyclic Precursor followed by Functional Group Manipulation
This route, adapted from a general method for the synthesis of oxa-spirocycles, represents a robust and versatile approach. The core strategy involves the construction of the oxetane ring via an intramolecular cyclization, followed by a series of standard functional group interconversions to install the carboxylic acid.
Mechanistic Rationale and Key Steps
The key transformation in this synthesis is an iodocyclization reaction. This reaction proceeds through the activation of a double bond by an electrophilic iodine source (such as iodine monochloride or N-iodosuccinimide) in the presence of a tethered nucleophile, in this case, a hydroxyl group. The resulting cyclization forms the oxetane ring and a primary iodide, which serves as a handle for further functionalization.
Experimental Protocol
Step 1: Synthesis of the Acyclic Alcohol Precursor The synthesis commences with the protection of the hydroxyl group of 3-(hydroxymethyl)oxetane-3-methanol, followed by a Williamson ether synthesis with an appropriate halo-alkene to introduce the carbon chain required for the cyclohexane ring. Subsequent deprotection affords the key acyclic alcohol.
Step 2: Iodocyclization to form the Spirocyclic Iodide The acyclic alcohol is dissolved in a suitable solvent, such as dichloromethane, and treated with an electrophilic iodine source and a base (e.g., sodium bicarbonate) to facilitate the intramolecular cyclization, yielding the 9-(iodomethyl)-6-oxaspiro[3.5]nonane intermediate.
Step 3: Conversion to the Carboxylic Acid The resulting primary iodide can be converted to the target carboxylic acid through a two-step sequence:
-
Nitrile Formation: The iodide is displaced with sodium cyanide in a polar aprotic solvent like DMSO to yield the corresponding nitrile.
-
Hydrolysis: The nitrile is then subjected to acidic or basic hydrolysis to afford this compound.
An alternative three-step conversion from the iodide involves:
-
Acetate Formation: Reaction of the iodide with potassium acetate.[1]
-
Hydrolysis to Alcohol: Saponification of the acetate to the corresponding alcohol.[1]
-
Oxidation: Oxidation of the primary alcohol to the carboxylic acid using a suitable oxidizing agent, such as TEMPO/PhI(OAc)2.[1]
Workflow Diagram
Caption: Synthetic workflow for Route 1 via Iodocyclization.
Route 2: Baeyer-Villiger Oxidation of a Spirocyclic Ketone
This proposed route leverages the well-established Baeyer-Villiger oxidation to introduce the oxygen atom into the spirocyclic core, forming a lactone. Subsequent hydrolysis would yield a hydroxy acid, which would require further steps to arrive at the target molecule. A more direct, albeit challenging, approach would involve the synthesis of the corresponding spirocyclic ketone, 6-oxaspiro[3.5]nonan-9-one, followed by a reaction to introduce the carboxylic acid moiety. A more plausible adaptation for the synthesis of the target molecule would involve the Baeyer-Villiger oxidation of a spiro[3.5]nonan-2-one precursor to form a lactone, which is a structural isomer of our target. For the direct synthesis of this compound, a more tailored approach starting from a pre-functionalized cyclohexane precursor would be necessary.
Conceptual Steps
-
Synthesis of a Substituted Cyclohexanone: The synthesis would begin with a cyclohexanone derivative bearing a suitable precursor to the oxetane ring at the 4-position.
-
Formation of the Oxetane Ring: This could potentially be achieved through an intramolecular reaction, for example, by converting a 4,4-bis(hydroxymethyl)cyclohexanone derivative into the corresponding oxetane.
-
Introduction of the Carboxylic Acid: The carboxylic acid or a precursor could be introduced at the desired position on the cyclohexane ring either before or after the formation of the spirocyclic ketone.
Due to the lack of direct literature precedence for this specific transformation, significant optimization would be required. However, the synthesis of a related compound, 6-oxaspiro[3.4]octan-2-one, has been proposed via a Baeyer-Villiger oxidation of the corresponding spiro[3.4]octan-2-one.[2] This suggests the viability of the Baeyer-Villiger strategy in constructing the oxaspirocyclic core.
Workflow Diagram (Hypothetical)
Caption: Hypothetical workflow for Route 2 via Baeyer-Villiger Oxidation.
Route 3: Ring-Closing Metathesis (RCM) Approach
A plausible, though currently hypothetical, route could involve a ring-closing metathesis reaction to construct the cyclohexane ring onto a pre-formed oxetane core.
Conceptual Steps
-
Synthesis of a Diene-Substituted Oxetane: The synthesis would start with 3,3-bis(hydroxymethyl)oxetane. One hydroxyl group would be protected, and the other would be used as a handle to attach a carbon chain. The second hydroxyl group would then be deprotected and used to attach another carbon chain, with each chain terminating in a double bond.
-
Ring-Closing Metathesis: The resulting diene would be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect the ring-closing metathesis, forming the cyclohexane ring of the spirocycle.
-
Functional Group Manipulation: The double bond within the newly formed ring would then need to be functionalized to introduce the carboxylic acid group. This could involve epoxidation followed by ring-opening, or hydroboration-oxidation followed by oxidation of the resulting alcohol.
This approach offers the elegance of forming the spirocyclic core in a single key step but would require careful design of the diene precursor and optimization of the RCM reaction.
Head-to-Head Comparison
| Feature | Route 1: Iodocyclization | Route 2: Baeyer-Villiger (Hypothetical) | Route 3: RCM (Hypothetical) |
| Plausibility | Documented for analogous systems[1] | Plausible, but requires significant development | Conceptually sound, but requires substantial synthetic effort |
| Key Reaction | Iodocyclization | Baeyer-Villiger Oxidation | Ring-Closing Metathesis |
| Starting Materials | Readily available oxetane derivatives and halo-alkenes | Functionalized cyclohexanones (may require synthesis) | Diene-substituted oxetanes (require multi-step synthesis) |
| Number of Steps | Moderate | Potentially high due to precursor synthesis | High due to precursor synthesis |
| Potential Yield | Moderate to good yields reported for similar systems[3] | Highly variable, dependent on precursor synthesis | Variable, RCM yields can be high but precursor synthesis may be low-yielding |
| Scalability | Potentially scalable | May be challenging to scale | RCM catalysts can be expensive for large-scale synthesis |
| Key Advantages | Versatile, well-established cyclization method | Utilizes a powerful and reliable oxidation reaction | Convergent approach, potentially high efficiency in the key step |
| Key Challenges | Handling of iodine reagents, multi-step functional group conversion | Synthesis of the spirocyclic ketone precursor, regioselectivity of oxidation | Synthesis of the diene precursor, cost of catalyst |
Conclusion
Based on the available literature, the Iodocyclization route (Route 1) stands out as the most promising and well-supported strategy for the synthesis of this compound. Its reliance on established methodologies and the availability of starting materials make it a practical choice for laboratory-scale synthesis. The Baeyer-Villiger and RCM approaches, while conceptually interesting, remain hypothetical for this specific target and would necessitate considerable research and development to be realized. Researchers embarking on the synthesis of this novel spirocyclic carboxylic acid are advised to initially pursue the iodocyclization pathway, leveraging the insights from related successful syntheses.
References
-
Cossy, J., et al. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. [Link]
- Wipf, P., & Kim, Y. (1993). PIDA-mediated spirolactonization of N-protected tyrosine. Tetrahedron Letters.
-
RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]
- French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
- Billups, W. E., et al. (1999). Synthesis of Oxaspiropentene. Organic Letters.
-
Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]
- Google Patents. (2022). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
- Thieme E-Journals. Synthesis / Full Text.
-
Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. [Link]
-
National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
ResearchGate. (2025). Synthetic Routes to Oxazolines. [Link]
Sources
Publish Comparison Guide: Reproducibility of Experiments Using 6-Oxaspiro[3.5]nonane-9-carboxylic Acid
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic scaffolds from academic curiosities to essential building blocks. 6-Oxaspiro[3.5]nonane-9-carboxylic acid (CAS: 1784255-65-7) represents a strategic bioisostere for traditional piperidine or cyclohexane carboxylic acids. By introducing a spiro-ether junction, this scaffold lowers lipophilicity (LogD) while maintaining structural rigidity, offering a superior metabolic stability profile compared to its non-spiro analogs.
This guide provides a technical roadmap for the reproducible synthesis, characterization, and application of this scaffold, contrasting it with standard alternatives to validate its utility in lead optimization.
Part 1: Strategic Scaffold Comparison
Why 6-Oxaspiro[3.5]nonane?
The 6-oxaspiro[3.5]nonane skeleton features a cyclobutane ring spiro-fused to a tetrahydropyran ring (specifically, the oxygen is at position 6, adjacent to the spiro center C5). This unique geometry positions the carboxylic acid (at C9) in a defined vector, distinct from 4-substituted tetrahydropyrans.
Comparative Physicochemical Profile
The following table contrasts this compound with its direct structural competitors.
Table 1: Physicochemical & ADME Comparison
| Feature | 6-Oxaspiro[3.5]nonane-9-COOH | Tetrahydropyran-4-COOH | Cyclohexanecarboxylic Acid |
| Structure Type | Spirocyclic Ether ( | Cyclic Ether | Aliphatic Carbocycle |
| ClogP | ~1.2 - 1.5 | ~0.5 | ~2.0 |
| Aqueous Solubility | High (Ether oxygen + Acid) | High | Low/Moderate |
| Metabolic Stability | High (Quaternary spiro center blocks oxidation) | Moderate (Susceptible to | Low (Susceptible to hydroxylation) |
| Vector Orientation | Rigid, defined exit vector | Flexible chair conformation | Flexible chair conformation |
| Synthetic Complexity | High (Requires spiro-cyclization) | Low (Commercially abundant) | Low (Commodity chemical) |
Decision Logic for Scaffold Selection
Use the following logic flow to determine when to deploy the 6-oxaspiro scaffold in your SAR (Structure-Activity Relationship) campaign.
Figure 1: Decision tree for selecting spirocyclic bioisosteres based on ADME liabilities.
Part 2: Reproducibility of Synthesis
The primary challenge in working with this compound is the construction of the spiro-ether junction. While many commercial vendors supply this, in-house synthesis is often required for derivative generation. The most reproducible route utilizes a Prins Cyclization strategy.
Core Synthesis Protocol: Prins Cyclization Route
Objective: Synthesis of the 6-oxaspiro[3.5]nonane core from cyclobutanone.
Reagents & Materials:
-
Starting Material: Cyclobutanone (1.0 equiv).
-
Reagent: Homoallylic alcohol (e.g., 3-buten-1-ol or functionalized derivative for COOH introduction) (1.2 equiv).
-
Acid Catalyst: Trifluoroacetic acid (TFA) or Indium(III) chloride (
). -
Solvent: Dichloromethane (DCM) or Toluene.
Step-by-Step Methodology:
-
Reaction Setup (Self-Validating Step):
-
In a flame-dried round-bottom flask under Argon, dissolve Cyclobutanone (10 mmol) and the homoallylic alcohol (12 mmol) in anhydrous DCM (50 mL).
-
Validation: Ensure moisture content is <50 ppm using a Karl-Fischer titrator if available; moisture inhibits the oxocarbenium intermediate formation.
-
-
Acid-Mediated Cyclization:
-
Cool the mixture to 0°C.
-
Add TFA (15 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Mechanism:[1][2][3][4][5][6] The acid promotes the formation of a hemiketal, which undergoes ionization to an oxocarbenium ion. The pendant alkene then attacks this cation (Prins reaction), closing the tetrahydropyran ring spiro-fused to the cyclobutane.
-
-
Quench & Isolation:
-
Quench with saturated aqueous
(slowly, to avoid excessive foaming). -
Extract with DCM (3 x 30 mL).
-
Dry organics over
and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Target: The spiro-ether product should elute as a non-polar oil or low-melting solid.
-
-
Functionalization to 9-Carboxylic Acid:
-
If the starting homoallylic alcohol did not contain a masked carboxylate, the resulting spiro-ether (often a 9-hydroxy or 9-halo derivative depending on conditions) must be carbonylated or oxidized.
-
Standard Path: Jones Oxidation of a 9-hydroxymethyl intermediate or Palladium-catalyzed carbonylation of a 9-triflate.
-
Synthesis Workflow Diagram
Figure 2: Mechanistic flow for the construction of the spiro-ether core.
Part 3: Quality Control & Characterization
To ensure reproducibility, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR)[7]
- NMR: The spiro quaternary carbon (C5) is the diagnostic signal. Look for a peak in the 70–85 ppm range (characteristic of a spiro-ether carbon).
- NMR: The cyclobutane protons typically appear as complex multiplets between 1.5–2.5 ppm . The protons adjacent to the oxygen in the 6-ring (position 7) will appear downfield at 3.5–4.0 ppm .
Mass Spectrometry (LC-MS)[8]
-
Ionization: Electrospray Ionization (ESI) in positive mode often shows weak
due to the lack of basic nitrogens (unless amide derivatives are made). -
Mode: Negative mode (ESI-) is preferred for the free carboxylic acid, showing a strong
peak at m/z ~169 (for , MW = 170.21).
Stability Checks
-
Acid Stability: The spiro-ether linkage is generally stable to aqueous acid (1N HCl) but may open under harsh Lewis acidic conditions.
-
Chirality: Note that this compound is achiral (meso) if the substitution pattern is symmetric, but derivatives may possess axial chirality or cis/trans isomerism relative to the spiro ring. Always check for diastereomers if other substituents are present.
References
-
Burkhard, J. A., et al. (2010). Escape from Flatland: Spirocyclic Scaffolds in Drug Discovery. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1784255-65-7). Link
-
BenchChem. (2025).[6][7][8] Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Link
-
Crosignani, S., et al. (2011). Discovery of 7-azaspiro[3.5]nonane ureas as FAAH inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. Prins Reaction [organic-chemistry.org]
- 3. Variants of the prins cyclization for the synthesis of terpenoid spiroethers and oxabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
